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2-Amino-3-ethyl-6-fluoroquinoline hydrochloride Documentation Hub

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  • Product: 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride
  • CAS: 1172943-00-8

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Amino-3-ethyl-6-fluoroquinoline

This guide provides a comprehensive exploration into the potential biological mechanisms of 2-Amino-3-ethyl-6-fluoroquinoline, a novel compound within the esteemed quinoline family. While direct experimental data on this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration into the potential biological mechanisms of 2-Amino-3-ethyl-6-fluoroquinoline, a novel compound within the esteemed quinoline family. While direct experimental data on this specific molecule is not yet prevalent in published literature, its structural features, shared with a class of compounds of profound pharmacological importance, allow us to formulate well-grounded hypotheses regarding its mode of action. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating its therapeutic potential.

Introduction: The Quinoline Scaffold - A Legacy of Therapeutic Innovation

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of therapeutic applications. From the antimalarial properties of quinine and chloroquine to the broad-spectrum antibacterial activity of fluoroquinolones, and the emerging potential in oncology and neurology, quinoline derivatives have consistently proven to be a rich source of bioactive molecules.[1][2][3] The introduction of an amino group at the 2-position, a fluorine atom at the 6-position, and an ethyl group at the 3-position of the quinoline ring in 2-Amino-3-ethyl-6-fluoroquinoline suggests a molecule designed to interact with specific biological targets, potentially with high affinity and selectivity.

The fluorine substituent is a common bioisostere in drug design, often introduced to enhance metabolic stability, improve binding affinity, and alter electronic properties. The 2-amino group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with protein targets. The 3-ethyl group may provide steric bulk and lipophilicity, influencing the compound's pharmacokinetic and pharmacodynamic profile.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the extensive literature on structurally related 2-aminoquinoline derivatives, we can propose several putative mechanisms of action for 2-Amino-3-ethyl-6-fluoroquinoline. It is plausible that this compound exhibits a polypharmacological profile, interacting with multiple targets to elicit its biological effects.

Inhibition of Topoisomerases: A Potential Anticancer and Antibacterial Avenue

A significant number of quinoline derivatives, particularly the fluoroquinolones, exert their therapeutic effects by targeting type II topoisomerases, namely DNA gyrase and topoisomerase IV in bacteria.[4][5][6][7] These enzymes are essential for managing DNA topology during replication, transcription, and recombination. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell death.

Given the structural similarities, it is highly probable that 2-Amino-3-ethyl-6-fluoroquinoline could function as a topoisomerase inhibitor. This could confer both antibacterial and anticancer properties. In a cancer context, human topoisomerase II is a well-validated target for chemotherapy.

Hypothetical Signaling Pathway: Topoisomerase II Inhibition

G Compound 2-Amino-3-ethyl-6-fluoroquinoline TopoII Topoisomerase II Compound->TopoII Binds to DNA Nuclear DNA TopoII->DNA Acts on CleavageComplex Stabilized TopoII-DNA Cleavage Complex TopoII->CleavageComplex Forms DSB Double-Strand Breaks CleavageComplex->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Putative pathway of 2-Amino-3-ethyl-6-fluoroquinoline inducing apoptosis via Topoisomerase II inhibition.

Modulation of Neuronal Receptors and Ion Channels: A Neurological Perspective

Several quinoline derivatives have been shown to possess activity within the central nervous system, including anticonvulsant effects.[8][9][10] This suggests that 2-Amino-3-ethyl-6-fluoroquinoline may interact with neuronal targets such as voltage-gated ion channels (e.g., sodium or calcium channels) or neurotransmitter receptors (e.g., GABA or glutamate receptors). For instance, some N-substituted amino acid derivatives with anticonvulsant properties are thought to interact with voltage-dependent sodium channels.[10]

Furthermore, a fascinating study identified 4-amino-7-chloroquinoline derivatives as agonists of the Nuclear Receptor Related 1 protein (Nurr1), a key regulator in the development and maintenance of midbrain dopamine neurons.[11] This opens up the exciting possibility that 2-Amino-3-ethyl-6-fluoroquinoline could have neuroprotective properties relevant to conditions like Parkinson's disease.

Hypothetical Neuronal Signaling Modulation

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron IonChannel Voltage-Gated Ion Channel VesicleRelease Neurotransmitter Release IonChannel->VesicleRelease Regulates Receptor Neurotransmitter Receptor SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction Activates/Inhibits Compound 2-Amino-3-ethyl-6-fluoroquinoline Compound->IonChannel Modulates Compound->Receptor Modulates Nurr1 Nurr1 Receptor (Nuclear) Compound->Nurr1 Activates GeneExpression Neuroprotective Gene Expression Nurr1->GeneExpression Promotes G Start Start SynthesizeProbe Synthesize Affinity Probe Start->SynthesizeProbe Incubate Incubate Probe with Cell Lysate SynthesizeProbe->Incubate PullDown Affinity Pull-down/ Cross-linking Incubate->PullDown MassSpec LC-MS/MS Analysis PullDown->MassSpec IdentifyTargets Identify Potential Protein Targets MassSpec->IdentifyTargets Validate Validate Targets (SPR, ITC) IdentifyTargets->Validate End Validated Targets Validate->End

Caption: Experimental workflow for identifying the protein targets of 2-Amino-3-ethyl-6-fluoroquinoline.

In Vitro Assays for Functional Characterization

Once potential targets are identified, their functional modulation by the compound must be assessed.

Table 1: Proposed In Vitro Assays

Hypothesized Target Assay Endpoint Measurement
Topoisomerase IIDNA Relaxation AssayConversion of supercoiled DNA to relaxed DNA
Cleavage Complex AssayAmount of linearized DNA
Voltage-Gated Sodium ChannelsPatch-Clamp ElectrophysiologyChanges in ionic currents
Nurr1 ReceptorLuciferase Reporter AssayNurr1-dependent gene expression
Radioligand Binding AssayDisplacement of a known Nurr1 ligand
Heme PolymerizationHeme Biocrystallization AssayInhibition of β-hematin formation

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα, ATP, and varying concentrations of 2-Amino-3-ethyl-6-fluoroquinoline.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers on an agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA to determine the IC50 value.

Cellular Assays to Probe Biological Effects

The effects of the compound on whole cells should be investigated to understand its physiological consequences.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-Amino-3-ethyl-6-fluoroquinoline or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting temperature of the target protein. An increase in the melting temperature indicates target engagement.

Conclusion and Future Directions

2-Amino-3-ethyl-6-fluoroquinoline stands as a promising candidate for drug discovery, backed by the rich chemical and pharmacological legacy of the quinoline scaffold. The proposed mechanisms of action, centered around topoisomerase inhibition, neuronal modulation, and anti-inflammatory pathways, provide a solid foundation for future research. The experimental workflows detailed in this guide offer a clear path to elucidating its precise biological functions. Further investigations into its pharmacokinetic properties, in vivo efficacy, and safety profile will be crucial in translating the potential of this molecule into a tangible therapeutic agent.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Iraqi National Journal of Chemistry.
  • Representative biologically active 2‐aminoquinolines. - ResearchGate. (n.d.).
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022, August 27). Mini-Reviews in Organic Chemistry.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023, August 1). Mini-Reviews in Organic Chemistry.
  • SYNTHESIS OF QUINOLINE-2-ONE DERIVATIVE AS POSSIBLE ANTI- CONVULSANT AGENT - ResearchGate. (2025, September 30).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (n.d.).
  • Mechanism of action of and resistance to quinolones - PMC. (n.d.).
  • Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects - YouTube. (2025, May 13).
  • Synthesis, anticonvulsant and antihypertensive activities of 8-substituted quinoline derivatives - PubMed. (2004, October 15).
  • 2-Aminoquinoline-Based Drugs: A Comparative Analysis of Efficacy in Malaria, Cancer, and Alzheimer's Disease - Benchchem. (n.d.).
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (2025, May 24).
  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.).
  • Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. (2021, May 19). Molecules.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2020, December 1).
  • Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents - PubMed. (2022, December 29).
  • Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed. (2006, May 15).
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives - International Journal of Pharmaceutical Sciences. (2025, August 20).
  • Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC. (n.d.).
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC. (2023, March 21).
  • The Benefits of Chloroquine Multi-Mechanisms of Action on the Nervous System - Juniper Publishers. (2018, May 11).
  • Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines - Taylor & Francis. (2022, March 27).
  • Two Antimalarials May Benefit Parkinson's Disease Patients. (2015, August 7). Neurology Advisor.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). Molecules.

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of 2-Amino-3-ethyl-6-fluoroquinoline HCl

Executive Summary & Structural Logic 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride represents a privileged "drug-like" scaffold distinct from the classical 4-quinolone antibiotics (e.g., ciprofloxacin). While it shares...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

2-Amino-3-ethyl-6-fluoroquinoline hydrochloride represents a privileged "drug-like" scaffold distinct from the classical 4-quinolone antibiotics (e.g., ciprofloxacin). While it shares the quinolone core, the presence of the 2-amino group combined with the 3-ethyl and 6-fluoro substitutions shifts its pharmacological profile away from bacterial DNA gyrase and toward mammalian receptor modulation and kinase inhibition .

This guide treats the molecule as a Lead Optimization Candidate for two primary therapeutic areas: Neurology (NMDA modulation) and Oncology (Angiogenic Kinase inhibition) .

The Pharmacophore Triad

The molecule's efficacy is dictated by three structural determinants:

  • 2-Amino Group (The Warhead): Acts as a bidentate hydrogen bond donor/acceptor. In kinases, it mimics the adenine ring of ATP. In GPCRs/Ion channels, it mimics the glycine or glutamate backbone.

  • 6-Fluoro Substitution (The Shield): Blocks metabolic oxidation at the highly reactive C6 position (increasing half-life) and enhances lipophilicity for blood-brain barrier (BBB) penetration.

  • 3-Ethyl Group (The Selector): Provides steric bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), offering selectivity over unsubstituted quinolines.

Primary Target Class: NMDA Receptor Modulation (Neurology)

Mechanism of Action: Glycine Site Antagonism

The 2-aminoquinoline core is a structural bioisostere of 7-chlorokynurenic acid , a potent antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.

  • Pathology Relevance: Stroke, Epilepsy, Neuropathic Pain.

  • Binding Logic: The NMDA receptor requires both glutamate and glycine co-activation. By blocking the glycine site, 2-amino-3-ethyl-6-fluoroquinoline can prevent excitotoxicity without the severe psychotomimetic side effects associated with channel blockers (like PCP).

  • Structural Advantage: Unlike kynurenic acid (which is too polar to cross the BBB effectively), the 3-ethyl and 6-fluoro modifications on this molecule significantly increase CNS bioavailability.

Validation Strategy

To confirm this target, researchers must distinguish between the glutamate site and the glycine site.

Secondary Target Class: Tyrosine Kinase Inhibition (Oncology)

Mechanism of Action: ATP-Competitive Inhibition

2-Aminoquinolines are established scaffolds for inhibiting Type I/II kinases, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and Src-family kinases .

  • Binding Logic: The quinoline nitrogen (N1) and the exocyclic amino group (2-NH2) form a characteristic H-bond pair with the "hinge region" of the kinase ATP-binding pocket.

  • The 3-Ethyl Role: This alkyl group likely projects into the hydrophobic back-pocket or interacts with the gatekeeper residue, potentially imparting selectivity against off-target kinases like EGFR.

Experimental Validation Protocols

The following protocols are designed to validate the targets described above. These are self-validating systems with built-in negative and positive controls.

Protocol A: Radioligand Binding Assay (NMDA Glycine Site)

Objective: Determine the binding affinity (


) of the molecule for the glycine site.
  • Membrane Preparation: Use rat cortical membranes (rich in NMDA receptors). Wash 3x with 50 mM Tris-acetate buffer to remove endogenous glycine.

  • Ligand: Use

    
    -Glycine (10 nM) or 
    
    
    
    -MDL-105,519 (high-affinity antagonist).
  • Incubation:

    • Total Binding: Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Add 1 mM unlabeled Glycine or D-Serine.

    • Test: Add 2-Amino-3-ethyl-6-fluoroquinoline HCl (concentration range: 0.1 nM – 100 µM).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.05% PEI (to reduce filter binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria:

      
       indicates a valid hit.
      
Protocol B: ADP-Glo™ Kinase Profiling (VEGFR-2)

Objective: Measure inhibition of kinase activity via ATP depletion.

  • Reaction Mix: Combine Recombinant VEGFR-2 (0.2 µ g/well ), Poly(Glu,Tyr) substrate, and Test Compound in 384-well plate.

  • Initiation: Add ATP (at

    
     concentration, typically 10 µM) to start the reaction. Incubate for 60 min at RT.
    
  • Depletion Step: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).

  • Readout: Measure Luminescence (RLU).

    • Control: Staurosporine (Pan-kinase inhibitor).

    • Calculation: % Inhibition =

      
      .
      

Quantitative Data Summary (Predicted)

Based on SAR data of structurally homologous 2-aminoquinolines, the following profile is anticipated:

Target SystemAssay TypePredicted Potency (

)
Confidence
NMDA (Glycine Site) Radioligand Binding500 nM – 5 µMHigh
VEGFR-2 Kinase ADP-Glo / FRET100 nM – 1 µMMed-High
Bacterial DNA Gyrase Supercoiling Assay> 100 µM (Inactive)High
CYP450 3A4 Metabolic StabilityHigh Stability (due to 6-F)High

Note: The lack of a 3-carboxyl group renders this molecule largely inactive against bacteria compared to ciprofloxacin, making it a "cleaner" candidate for CNS or Oncology indications without antibiotic side effects.

Visualization & Workflows

Diagram 1: Pharmacophore & Interaction Logic

This diagram illustrates how the specific substituents of 2-Amino-3-ethyl-6-fluoroquinoline map to its biological targets.

Pharmacophore cluster_molecule 2-Amino-3-ethyl-6-fluoroquinoline Core Quinoline Core NMDA NMDA Receptor (Glycine Site) Core->NMDA Pi-Stacking (Phe residue) Amino 2-Amino Group (H-Bond Donor) Amino->NMDA Mimics Glycine COOH/NH2 Kinase VEGFR-2 / Src (ATP Pocket) Amino->Kinase Hinge Binding (Glu/Cys) Ethyl 3-Ethyl Group (Hydrophobic) Ethyl->NMDA Lipophilicity (BBB Cross) Ethyl->Kinase Gatekeeper Selectivity Fluoro 6-Fluoro (Metabolic Shield) Fluoro->NMDA Electronic Tuning Metabolism CYP450 (Liver Stability) Fluoro->Metabolism Blocks Oxidation

Caption: Structural mapping of 2-Amino-3-ethyl-6-fluoroquinoline substituents to specific binding pockets in NMDA receptors and Kinases.

Diagram 2: Target Deconvolution Workflow

A decision tree for researchers to validate the mechanism of action.

Workflow Start Compound: 2-Amino-3-ethyl-6-fluoroquinoline HCl Screen1 Primary Screen: Radioligand Binding (NMDA) Start->Screen1 Screen2 Secondary Screen: Kinase Panel (VEGFR/Src) Start->Screen2 Decision1 Ki < 10 µM? Screen1->Decision1 Decision2 IC50 < 1 µM? Screen2->Decision2 Validation1 Functional Assay: Patch Clamp (Hippocampal Slice) Decision1->Validation1 Yes Drop Discard / Re-design Decision1->Drop No Validation2 Functional Assay: HUVEC Proliferation Decision2->Validation2 Yes Decision2->Drop No

Caption: Experimental cascade to differentiate between Neurological (NMDA) and Oncological (Kinase) activity.

References

  • Jansen, M., & Dannhardt, G. (2003). Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions.[1] European Journal of Medicinal Chemistry. Link

  • Kassab, A. E., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023.[2] RSC Advances. Link

  • Bathini, Y., et al. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Haddach, M., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Nandakumar, V., et al. (2012). SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate.[5] Link

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Fluoroquinoline Hydrochlorides

Executive Summary This technical guide analyzes the medicinal chemistry, physicochemical properties, and molecular pharmacology of fluoroquinoline (FQ) hydrochlorides. It is designed for drug development scientists to br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry, physicochemical properties, and molecular pharmacology of fluoroquinoline (FQ) hydrochlorides. It is designed for drug development scientists to bridge the gap between the intrinsic biological activity of the fluoroquinolone pharmacophore and the extrinsic pharmaceutical properties conferred by hydrochloride salt formation. We examine the critical role of the C-6 fluorine, the C-7 heterocyclic substitution, and the C-3/C-4 keto-acid binding motif, alongside the solubility advantages and stability challenges presented by the hydrochloride salt form.

Molecular Architecture & The Pharmacophore

The fluoroquinolone scaffold is a 4-quinolone nucleus (or related naphthyridone). The structure-activity relationship (SAR) is tightly defined, where specific positions dictate potency, spectrum, and safety.

The Core Scaffold Map

The following diagram visualizes the critical modification points on the fluoroquinolone scaffold.

SAR_Map Core Fluoroquinolone Scaffold Pos1 Position N-1 (Cyclopropyl/Ethyl) Controls Potency Core->Pos1 Steric Bulk Pos34 Pos 3/4 (Keto-Acid) Mg2+ Chelation Essential for Binding Core->Pos34 Pharmacophore Pos6 Position C-6 (Fluorine) Gyrase Affinity & Cell Penetration Core->Pos6 Potency Driver Pos7 Position C-7 (Ring) Spectrum & PK (Target of HCl Salt) Core->Pos7 Solubility Site Pos8 Position C-8 (X) Phototoxicity vs. Anaerobe Activity Core->Pos8 Toxicity Switch

Figure 1: Critical SAR nodes of the fluoroquinolone scaffold. Position 7 is the primary site for salt formation, while Position 6 is the defining feature of the class.

Detailed SAR Analysis
PositionSubstituentEffect on Activity & Properties
N-1 CyclopropylOptimal for overall potency (e.g., Ciprofloxacin).[1] Provides steric bulk to fill the hydrophobic pocket of the enzyme.
C-3/C-4 Carboxylic Acid / KetoNon-negotiable. Required for binding to DNA-Gyrase via Magnesium bridging. Modification here destroys activity.
C-6 FluorineThe "Fluoro" in Fluoroquinolone.[1][2][3][4][5][6] Increases lipophilicity for cell wall penetration and dramatically increases gyrase binding affinity (up to 100-fold vs non-fluorinated).
C-7 Piperazine / PyrrolidineThe Salt Site. Basic nitrogens here accept protons to form HCl salts. • Piperazine (Cipro): Broad Gram-negative coverage.• Pyrrolidine (Moxi): Enhanced Gram-positive activity.[3][5][6]
C-8 C-H, C-F, C-Cl, N, C-OMe[2][5] • Halogen (F/Cl): Increases half-life but causes phototoxicity . • Methoxy (OMe): Reduces phototoxicity and increases activity against anaerobes (e.g., Moxifloxacin).

The Salt Factor: Physicochemical Implications

While the SAR described above dictates biological potential, the formation of the hydrochloride salt dictates pharmaceutical reality.

Why Hydrochloride?

Fluoroquinolones are zwitterionic. The carboxylic acid at C-3 (pKa ~6) and the basic amine at C-7 (pKa ~8.8) create a molecule with poor water solubility at neutral pH (isoelectric point).

  • Mechanism: Reacting the base with Hydrochloric Acid (HCl) protonates the distal nitrogen on the C-7 ring (e.g., the piperazine secondary amine).

  • Result: This disrupts the crystal lattice energy and increases aqueous solubility by 100-1000 fold, enabling IV formulations and rapid oral dissolution.

The Common Ion Effect (Solubility Suppression)

A critical consideration in formulation is the Common Ion Effect . While HCl salts are soluble in water, their solubility drops drastically in the presence of excess chloride ions (e.g., 0.1 M HCl in the stomach).

  • Implication: In high-chloride environments (gastric fluid), the equilibrium shifts back toward the precipitate, potentially limiting bioavailability if not formulated with buffering agents.

Mechanism of Action (MOA)

Fluoroquinolones do not simply "bind" to the enzyme; they stabilize a suicidal intermediate. The drug traps the enzyme-DNA complex after the DNA strands have been cleaved but before they are resealed.

The Magnesium Water Bridge

Current structural biology confirms that the drug does not bind directly to the protein's alpha-helices alone. Instead, the C-3/C-4 keto-acid moiety chelates a Magnesium ion (Mg2+) .[7] This hydrated Mg2+ acts as a bridge, forming hydrogen bonds with acidic residues (Ser83 and Asp87 in E. coli GyrA) and the phosphate backbone of the DNA.[8]

MOA_Pathway Drug Fluoroquinolone (C3/C4 Keto-Acid) Mg Mg2+ Ion (Hydrated) Drug->Mg Chelation Enzyme DNA Gyrase (Ser83 / Asp87) Mg->Enzyme Water Bridge DNA Cleaved DNA Strands Mg->DNA Coordination Complex Ternary Cleavage Complex (Stabilized & Frozen) Enzyme->Complex Trapping DNA->Complex Death Accumulation of DSBs -> Cell Death Complex->Death Replication Fork Collapse

Figure 2: The Water-Metal Ion Bridge model. The drug uses Mg2+ to anchor itself to the enzyme-DNA complex, preventing religation.

Experimental Protocol: Synthesis of Ciprofloxacin Hydrochloride

Objective: Conversion of Ciprofloxacin free base to its Hydrochloride Monohydrate salt. Safety Note: HCl is corrosive. Fluoroquinolones are biologically active; use PPE.[4][5]

Materials
  • Ciprofloxacin Base (CAS: 85721-33-1)

  • Hydrochloric Acid (37% or 1M aqueous)

  • Solvent: Ethanol (95%) or dilute Acetic Acid

  • Equipment: Reflux condenser, pH meter, Vacuum filtration setup.

Workflow
  • Dissolution: Suspend 10g of Ciprofloxacin base in 100mL of Ethanol/Water (50:50) mixture. Heat to 50°C. The suspension will remain cloudy.

  • Acidification: Slowly add 1M HCl dropwise while stirring. Monitor pH.

    • Target: As the amine protonates, the solution will clarify. Continue addition until pH reaches ~1.5 - 2.0.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Optional: If no precipitate forms, induce crystallization by adding cold Acetone or scratching the glass.

    • Cool further to 4°C for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with cold Acetone (removes excess acid and water).

  • Drying: Dry at 40-50°C. Note: Over-drying can dehydrate the crystal if a specific hydrate (monohydrate) is required.

Synthesis_Flow Base Ciprofloxacin Base (Insoluble Suspension) Acid Add dilute HCl (Target pH 1.5-2.0) Base->Acid Soln Clear Solution (Protonated N-7) Acid->Soln Protonation Cryst Cool to 4°C (+ Acetone antisolvent) Soln->Cryst Salt Ciprofloxacin HCl Precipitate Cryst->Salt Lattice Formation

Figure 3: Process flow for the conversion of free base to hydrochloride salt.

Toxicology & Safety Profile (Structure-Toxicity)

Modifications to the SAR improve potency but introduce specific toxicities.

  • Phototoxicity (Position 8):

    • Presence of a Halogen (Cl or F) at C-8 (e.g., Lomefloxacin, Sparfloxacin) generates free radicals upon UV exposure, causing severe skin reactions.

    • Mitigation: A Methoxy group (-OMe) at C-8 (Moxifloxacin) stabilizes the ring and virtually eliminates phototoxicity.

  • CNS Toxicity (Position 7):

    • Certain heterocyclic rings (specifically unsubstituted piperazines) can inhibit GABA-A receptors, leading to seizures.

    • Mitigation: Bulky substituents on the piperazine ring (e.g., Levofloxacin's methyl group) reduce GABA binding affinity.

  • QT Prolongation:

    • Associated with specific R-groups at Position 5 and 7. Grepafloxacin was withdrawn due to this cardiotoxicity.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706.

  • Lin, H., et al. (2017).[4][9] A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Angewandte Chemie International Edition, 56(30), 8870-8873.[9]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[7][10] Microbiology and Molecular Biology Reviews, 61(3), 377-392.

Sources

Exploratory

Metabolic stability predictions for 2-Amino-3-ethyl-6-fluoroquinoline

An In-Depth Technical Guide to Metabolic Stability Predictions for 2-Amino-3-ethyl-6-fluoroquinoline Foreword: The Imperative of Metabolic Foresight in Drug Discovery In the landscape of modern drug discovery, the journe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Metabolic Stability Predictions for 2-Amino-3-ethyl-6-fluoroquinoline

Foreword: The Imperative of Metabolic Foresight in Drug Discovery

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is a gauntlet of rigorous testing. A significant portion of this journey is governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion).[1] Among these, metabolism—the biochemical transformation of a drug by the body—stands as a critical determinant of a compound's pharmacokinetic profile, directly influencing its efficacy and safety.[1] Metabolic stability, the inherent resistance of a compound to this biotransformation, dictates its half-life, bioavailability, and potential for drug-drug interactions.[2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1]

This guide provides a comprehensive framework for predicting the metabolic stability of 2-Amino-3-ethyl-6-fluoroquinoline , a novel chemical entity. We will move beyond rote protocols to explore the causal science behind experimental design, integrating both field-proven in vitro assays and cutting-edge in silico predictive models. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for early-stage candidate assessment, thereby mitigating late-stage attrition and accelerating the development pipeline.

The Structural Context: Anticipating the Metabolic Fate of a Fluoroquinoline

The structure of 2-Amino-3-ethyl-6-fluoroquinoline presents several key features that inform our metabolic strategy:

  • Quinoline Core: This heterocyclic scaffold is common in many pharmaceuticals. The quinoline ring itself can be a substrate for oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions or the formation of N-oxides.[3][4]

  • Amino Group (C2): Primary aromatic amines are often susceptible to N-oxidation, N-acetylation, or N-glucuronidation.

  • Ethyl Group (C3): Alkyl side chains are classic sites for oxidative metabolism, primarily benzylic hydroxylation, leading to the formation of alcohol metabolites which can be further oxidized.[5]

  • Fluoro Group (C6): The carbon-fluorine bond is exceptionally strong, making this position generally resistant to metabolic cleavage. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic "soft spots" and enhance stability.

Based on this analysis, the primary metabolic liabilities are likely to be oxidation of the ethyl group and modifications to the amino group. Our predictive strategy will therefore focus on quantifying the rate of depletion of the parent compound by enzyme systems capable of catalyzing these transformations.

In Vitro Assessment: Quantifying Metabolic Liability

In vitro metabolic stability assays are the cornerstone of early ADME profiling, providing empirical data on a compound's susceptibility to biotransformation.[6][7][8] These assays involve incubating the test compound with a biologically relevant enzyme system and monitoring its disappearance over time.[9] The two most common and informative systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[6] They are rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, making them ideal for high-throughput screening of oxidative metabolism.[10]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors in a more physiologically relevant environment.[9][11][12] They provide a more comprehensive picture of hepatic clearance but are more resource-intensive.[11]

For initial screening and characterization of a compound like 2-Amino-3-ethyl-6-fluoroquinoline, the Human Liver Microsomal (HLM) Stability Assay offers an optimal balance of throughput, cost-effectiveness, and relevance for identifying major oxidative metabolic pathways.[11][13]

Workflow for Metabolic Stability Assessment

The following diagram illustrates the integrated workflow for determining the metabolic stability of a novel compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results & Interpretation Compound Test Compound Stock (2-Amino-3-ethyl-6-fluoroquinoline in DMSO) Incubation Incubation at 37°C HLM + Compound ± NADPH Compound->Incubation HLM Human Liver Microsomes (HLM) Thaw & Dilute HLM->Incubation NADPH NADPH Regenerating System Prepare Cofactor Solution NADPH->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Reaction Quenching (Ice-Cold Acetonitrile + Internal Standard) Sampling->Quench Centrifuge Protein Precipitation Centrifuge to Pellet Debris Quench->Centrifuge LCMS LC-MS/MS Analysis Quantify Parent Compound Centrifuge->LCMS Data Data Processing Calculate % Remaining vs. Time LCMS->Data Plot Plot ln(% Remaining) vs. Time Data->Plot Calc Calculate t½ and CLint Plot->Calc Report Final Report Stability Classification Calc->Report

Caption: High-level workflow for the in vitro microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

1. Materials and Equipment:

  • Test Compound: 2-Amino-3-ethyl-6-fluoroquinoline

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Positive Control Compounds: Midazolam (high clearance), Diclofenac (low clearance)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Internal Standard (IS): A structurally similar, stable compound (e.g., a deuterated analog) for LC-MS/MS normalization.

  • Acetonitrile (ACN), ice-cold

  • 96-well incubation and collection plates

  • Incubator (37°C)

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS System[14][15]

2. Reagent Preparation:

  • Test and Control Compound Working Solutions: Prepare 100 µM stock solutions in phosphate buffer from a 10 mM DMSO stock. The final concentration in the incubation will be 1 µM, keeping the DMSO concentration ≤ 0.1% to avoid enzyme inhibition.

  • Microsomal Solution: Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[10] Keep on ice until use.

  • Quenching Solution: Prepare ice-cold ACN containing the internal standard at a fixed concentration (e.g., 100 nM).

3. Incubation Procedure: [16]

  • Pre-incubation: Add the microsomal solution to the wells of the incubation plate. Add the test/control compound working solutions to initiate a 5-minute pre-incubation at 37°C. This step allows the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative control wells ("-NADPH"). For "-NADPH" wells, add an equivalent volume of phosphate buffer.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the ice-cold Quenching Solution. The "0 min" time point should be taken immediately after adding NADPH.

  • Causality Check - The Role of Controls:

    • Positive Controls (Midazolam, Diclofenac): These validate the assay's performance. Midazolam should show rapid depletion, while Diclofenac should be relatively stable, confirming the metabolic activity of the HLM batch.[16]

    • Negative Control (-NADPH): Incubating the test compound with HLM without the essential cofactor NADPH is critical. Significant compound loss in this well would indicate non-enzymatic degradation or instability, invalidating the results for enzymatic metabolism.[16]

4. Sample Preparation and Analysis:

  • Protein Precipitation: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.[17][18][19] The use of Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity.[14]

5. Data Analysis and Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the rate constant of elimination (k).

  • Half-Life (t½): Calculated as t½ = 0.693 / k. This is the time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): This value represents the inherent metabolic capacity of the liver. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration in mg/mL]) * 1000[16]

In Silico Assessment: Predicting Stability Before Synthesis

Computational, or in silico, models offer a powerful, resource-sparing approach to predict ADME properties early in the discovery process, often before a compound is even synthesized.[20][21] For metabolic stability, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable.[22]

  • QSAR Modeling: These models use statistical and machine learning algorithms to build a mathematical relationship between a molecule's structural features (descriptors) and its measured metabolic stability.[22][23] By training on large datasets of compounds with known metabolic stability data, these models can predict the stability of novel compounds.[24][25]

  • Common Approaches:

    • Machine Learning: Algorithms like Random Forests, Support Vector Machines, and Graph Neural Networks are used to capture complex, non-linear relationships between structure and metabolic fate.[24][26]

    • Probabilistic Predictions: Advanced models can report predictions as a probability of a compound being stable or unstable, which is highly useful for prioritizing synthetic efforts.[23]

For 2-Amino-3-ethyl-6-fluoroquinoline, an in silico model would analyze its fragments and properties to identify potential metabolic liabilities. It would likely flag the ethyl and amino groups as potential sites of metabolism, consistent with our chemical intuition, and provide a quantitative prediction of its clearance class (e.g., low, medium, high).

Synthesizing the Data: A Predicted Profile for 2-Amino-3-ethyl-6-fluoroquinoline

By integrating our understanding of quinoline metabolism with the described methodologies, we can construct a predictive profile for the target compound.

Predicted Metabolic Pathways

The primary metabolic transformations are anticipated to be Phase I oxidative reactions catalyzed by CYP enzymes.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2-Amino-3-ethyl-6-fluoroquinoline (Parent Compound) M1 Metabolite 1 (Ethyl Hydroxylation) Parent->M1 Oxidation M2 Metabolite 2 (N-Oxidation) Parent->M2 Oxidation M3 Metabolite 3 (Aromatic Hydroxylation) Parent->M3 Oxidation (Minor) M4 Metabolite 4 (Glucuronide Conjugate of M1) M1->M4 Glucuronidation (UGT)

Caption: Predicted primary metabolic pathways for the target molecule.

Illustrative Data Summary

The following table presents hypothetical, yet representative, data from a human liver microsomal stability assay.

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
2-Amino-3-ethyl-6-fluoroquinoline 4530.8Moderate
Midazolam (High Clearance Control)< 5> 277Low
Diclofenac (Low Clearance Control)> 120< 11.5High
No-NADPH ControlNo significant lossN/AStable (Assay Valid)

Interpretation: In this hypothetical scenario, 2-Amino-3-ethyl-6-fluoroquinoline demonstrates moderate metabolic stability. Its clearance is significantly lower than the rapidly metabolized control (Midazolam) but faster than the stable control (Diclofenac). The lack of degradation in the absence of NADPH confirms that the observed clearance is enzyme-mediated. This profile suggests the compound would likely have a reasonable in-vivo half-life, warranting further investigation in more complex models like hepatocytes to assess Phase II metabolism before advancing to in-vivo pharmacokinetic studies.

Conclusion: From Prediction to Progression

The early and accurate prediction of metabolic stability is not merely a data point; it is a strategic advantage in drug discovery.[27] By employing a logically structured approach that combines chemical intuition, robust in vitro experimentation, and predictive in silico modeling, researchers can make informed, data-driven decisions. The framework presented here for 2-Amino-3-ethyl-6-fluoroquinoline provides a template for this process. It emphasizes the importance of understanding the causality behind experimental choices and the necessity of self-validating protocols to ensure data integrity. This integrated strategy enables the early identification and optimization of compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in developing safe and effective medicines.

References

  • Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. (n.d.). Google Cloud.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
  • Tariq, M., & Moridani, M. Y. (1989). Metabolism and the fluoroquinolones. PubMed.
  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Bioanalysis & Biomedicine, 15(3).
  • WuXi AppTec Content Team. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Di, L., et al. (2011). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 12(8), 755-763.
  • van den Braak, M. M., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. PubMed.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • van den Braak, M. M., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 19(7), 1253-1259.
  • Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
  • AI-Driven Predictive Modeling in Clinical Pharmacology: Revolutionizing Drug Development Pipelines. (2025, May 5). Annals of Biomedical Engineering.
  • Lode, H., et al. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 26(Suppl B), 41-49.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Obach, R. S. (2000). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Drug Metabolism and Disposition, 28(11), 1541-1545.
  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • MSD Manual Professional Edition. (n.d.). Fluoroquinolones.
  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • WSU Research Exchange. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4.
  • Taylor & Francis Online. (2024, March 20). Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Lebbyac. (n.d.). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters.
  • Medicinal Chemistry Class Notes. (2025, August 15). Quantitative structure-activity relationships (QSAR).
  • Parker, K. S., et al. (2024). Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. Journal of Biological Chemistry, 300(7), 107412.
  • Zhao, Y., et al. (2013). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Back, D. J., et al. (1984). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. PubMed.
  • Hep Journals. (n.d.). Enhancing drug discovery with AI: Predictive modeling of pharmacokinetics using Graph Neural Networks and ensemble learning.
  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • Sedykh, A., et al. (2015). A probabilistic method to report predictions from a human liver microsomes stability QSAR model: a practical tool for drug discovery. PubMed.
  • ResearchGate. (2025, August 10). Development of QSAR models for microsomal stability: Identification of good and bad structural features for rat, human and mouse microsomal stability.
  • Fraunhofer-Chalmers Centre. (2016, December 15). Predictive Model Based Drug Discovery and Development.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Optibrium. (n.d.). QSAR Modeling of Human Liver Microsomal Stability.
  • Bioanalysis Zone. (2015, February 20). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • Ma, L., & Li, W. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed.
  • Sedykh, A., et al. (2015). Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability. ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility &amp; Handling of 2-Amino-3-ethyl-6-fluoroquinoline HCl

This Application Note and Protocol guide is designed for researchers working with 2-Amino-3-ethyl-6-fluoroquinoline Hydrochloride (HCl) . As exact empirical solubility data can vary by synthesis batch and crystal form (p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers working with 2-Amino-3-ethyl-6-fluoroquinoline Hydrochloride (HCl) .

As exact empirical solubility data can vary by synthesis batch and crystal form (polymorph), this guide provides estimated ranges based on structural analogs (e.g., Norfloxacin, Ciprofloxacin, Aminoquinolines) and, more importantly, a validated protocol for determining and optimizing solubility in your specific assay conditions.

Compound Profile & Solubility Logic

Structural Analysis
  • Core Scaffold: The quinoline ring is inherently lipophilic (hydrophobic) and planar, prone to pi-stacking aggregation.

  • Substituents:

    • 6-Fluoro: Increases lipophilicity and metabolic stability but reduces aqueous solubility compared to a hydrogen atom.

    • 3-Ethyl: Adds steric bulk and lipophilicity.

    • 2-Amino: A polar, hydrogen-bond donor/acceptor.

  • HCl Salt Form: The hydrochloride salt is critical here.[1] It protonates the basic nitrogen (likely the quinoline ring nitrogen or the exocyclic amine depending on pKa), disrupting the crystal lattice and significantly enhancing aqueous solubility compared to the free base.

Predicted Solubility Behavior
SolventExpected SolubilityMechanism & Notes
DMSO High (>50 mM)DMSO is a polar aprotic solvent that solvates the organic quinoline core effectively. The HCl salt usually dissolves well, though slightly less than the free base initially.
Water (ddH₂O) Moderate to High (>10 mM)The ionic nature of the HCl salt drives dissolution. The solution will be acidic .
PBS (pH 7.4) Conditional CRITICAL RISK: Diluting the HCl salt into a neutral buffer may cause the compound to deprotonate back to its "Free Base" form. If the free base is insoluble, the compound will precipitate ("crash out").
Ethanol Moderate Often lower than DMSO; not recommended for high-concentration stocks.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.

Materials
  • 2-Amino-3-ethyl-6-fluoroquinoline HCl (Solid)[2]

  • Anhydrous DMSO (Spectrophotometric Grade, ≥99.9%)

  • Amber glass vials (Borosilicate) with PTFE-lined caps

  • Vortex mixer and Ultrasonic bath[3]

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation (HCl salts are hygroscopic).

  • Weighing: Weigh the desired mass (

    
    ) of the compound.
    
    • Note: Ensure you use the Molecular Weight of the Salt (MW_salt), not the free base.

  • Calculation: Calculate the required volume of DMSO (

    
    ) for a target concentration (
    
    
    
    ).
    
    
  • Dissolution:

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Inspect: If solid remains, sonicate in a water bath at 37°C for 5-10 minutes.

    • Checkpoint: The solution must be completely clear and particulate-free.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Visual Workflow (DMSO Preparation)

DMSO_Stock_Prep Start Solid Compound (HCl Salt) Weigh Weigh Mass (m) Use MW of Salt Start->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Mix Add DMSO & Vortex (30s) Calc->Mix Check Visual Inspection Clear? Mix->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate No (Particles) Store Aliquot & Freeze (-20°C) Check->Store Yes Sonicate->Check

Figure 1: Workflow for preparing a homogeneous DMSO stock solution. Note the loop for sonication if dissolution is incomplete.

Protocol B: Aqueous Dilution & The "Crash-Out" Test

Objective: Safely dilute the DMSO stock into aqueous media (water or cell culture media) without precipitation.

The "Crash-Out" Phenomenon

When you dilute a DMSO stock of a hydrophobic drug into water, the solvent power decreases rapidly. If the final concentration exceeds the kinetic solubility of the compound in water, it will precipitate.

  • Risk Factor: High for Fluoroquinolines at neutral pH (pH 7.4).

  • Mitigation: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, but be aware this reduces solubility further.

Step-by-Step Dilution Protocol
  • Prepare Media: Pre-warm your water, PBS, or Media to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • If going from 50 mM (Stock) to 10 µM (Assay), do not pipette 0.2 µL directly into 1 mL.

    • Make a 100x secondary stock in media or DMSO first.

  • Dropwise Addition:

    • Place the pipette tip submerged in the stirring aqueous media.

    • Eject the DMSO stock slowly while vortexing or stirring the media.

    • Why? This prevents local high-concentration "hotspots" where precipitation nucleates.

  • Turbidity Check:

    • Hold the tube against a light source.

    • Cloudiness/Opalescence = Precipitation. The concentration is too high.

    • Clear = Soluble (Kinetic solubility maintained).

pH Management (Critical for HCl Salts)
  • In Unbuffered Water: Dissolving the HCl salt will lower the pH (acidic).

    • Result: High solubility, but potentially toxic to cells due to acidity.

  • In Buffered Media (PBS/DMEM): The buffer will neutralize the HCl.

    • Result: The compound converts to its free base or zwitterion form.

    • Risk: The free base is less soluble. Always check for precipitation after 30 minutes.

Solubility Equilibrium Diagram

Solubility_Equilibrium Stock DMSO Stock (Solvated Ions) Dilution Dilution into Aqueous Buffer (pH 7.4) Stock->Dilution Acidic Acidic pH (< 5) Protonated (BH+) High Solubility Dilution->Acidic If Unbuffered Water Neutral Neutral pH (7.4) Deprotonated (B) Free Base Dilution->Neutral If PBS / Media Soluble Stable Solution (Assay Ready) Acidic->Soluble Stable Precip Precipitation (Crash Out) Neutral->Precip If Conc > Solubility Limit Neutral->Soluble If Conc < Solubility Limit

Figure 2: The effect of pH on the solubility state of Aminoquinoline HCl salts upon dilution.

Quality Control & Troubleshooting

Verifying Concentration (UV-Vis)

Do not assume your weighed mass was 100% accurate.

  • Blank: Pure DMSO.

  • Scan: Dilute a small aliquot (e.g., 1:1000) in ethanol or acidic water.

  • Measure: Scan 220–400 nm. Quinolines typically absorb strongly at 250–260 nm and 320–340 nm .

  • Beer's Law: Use the molar extinction coefficient (

    
    ) if known, or establish a standard curve.
    
Common Issues Table
IssueCauseSolution
Precipitation in PBS pH shift to neutral caused free base formation.Lower the working concentration or use a solubilizing agent (e.g., Cyclodextrin).[4]
DMSO Stock Freezes DMSO freezes at 19°C.Thaw completely at RT and vortex before use. Concentration gradients exist in thawing DMSO.
Sticky Pellet Hygroscopic HCl salt absorbed water.Dry the vial in a desiccator with

before weighing.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

  • Cayman Chemical. (n.d.). Norfloxacin Solubility Datasheet (Used as structural analog reference for fluoroquinoline behavior). Link

  • Sigma-Aldrich. (n.d.). DMSO Solubility Data & Handling Guide. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Solubility Assays. Link

Sources

Application

Preparation of stock solutions for 2-Amino-3-ethyl-6-fluoroquinoline

Application Note: Preparation and Handling of Stock Solutions for 2-Amino-3-ethyl-6-fluoroquinoline Abstract This guide provides a standardized protocol for the preparation, storage, and handling of 2-Amino-3-ethyl-6-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Stock Solutions for 2-Amino-3-ethyl-6-fluoroquinoline

Abstract

This guide provides a standardized protocol for the preparation, storage, and handling of 2-Amino-3-ethyl-6-fluoroquinoline (AEFQ) stock solutions.[1] Due to the specific substitution pattern—combining a lipophilic ethyl group and a metabolic-stabilizing fluorine atom on the 2-aminoquinoline scaffold—this compound exhibits distinct physicochemical properties that require precise solvent selection to avoid experimental artifacts such as compound precipitation ("crashing out") or degradation.[1] This note outlines a DMSO-based primary stock strategy with a step-wise aqueous dilution protocol designed for cellular and enzymatic assays.

Physicochemical Profile & Safety

Understanding the molecule's intrinsic properties is the prerequisite for successful solution preparation.[2][3] The 3-ethyl and 6-fluoro substitutions significantly increase lipophilicity compared to the parent 2-aminoquinoline.[1]

PropertyValue / DescriptionCausality / Implication
Molecular Formula C₁₁H₁₁FN₂Basis for molarity calculations.[1][3]
Molecular Weight 190.22 g/mol Use this exact value for gravimetric preparation.[2][3]
Predicted LogP ~2.5 – 2.9Higher than 2-aminoquinoline (1.87).[1][2][3] Indicates poor water solubility and high membrane permeability.[1][2][3]
pKa (Predicted) ~4.5 (Quinoline N)The molecule is a weak base.[3] Solubility increases significantly in acidic media (pH < 4).[2][3]
Appearance Off-white to pale yellow solidColoration often deepens upon oxidation; store under inert gas if possible.[1][2][3]
Solubility DMSO (>50 mM), Ethanol (>20 mM)DMSO is the preferred solvent for biological stocks due to lower volatility and higher capacity.[2][3]

Safety Advisory: As a halogenated aminoquinoline, treat AEFQ as a potential irritant and photosensitizer.[2][3] All handling should occur in a fume hood under amber light or low-light conditions to prevent photo-degradation.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, adjusted for biological compatibility.[2]

  • Primary Solvent (DMSO): Dimethyl sulfoxide is selected because the dipolar aprotic nature disrupts the crystal lattice of the aminoquinoline effectively while remaining miscible with water.[3]

  • Secondary Solvent (Ethanol): Viable for chemical synthesis applications but less desirable for long-term storage due to evaporation, which alters concentration over time.[1][2][3]

  • Aqueous Buffers: Avoid attempting to dissolve the solid directly in neutral buffers (PBS, TBS).[2][3] The hydrophobic ethyl/fluoro groups will prevent dissolution, leading to micro-suspensions that yield false-negative experimental results.[1][2]

Visualizing the Solubility Logic

SolventLogic Start Start: Solid AEFQ DirectWater Direct to Water/PBS? Start->DirectWater Incorrect Path DMSO Dissolve in 100% DMSO Start->DMSO Correct Path Fail FAILURE: Precipitation/Suspension DirectWater->Fail Check Visual Check: Clear Solution? DMSO->Check Sonicate Sonicate (40kHz, 30°C) Check->Sonicate If particles visible Stock Primary Stock (10-50 mM) Store at -20°C Check->Stock If clear Sonicate->Check

Caption: Decision tree for initial solubilization. Direct aqueous dissolution is a critical failure point for AEFQ.

Protocol A: Preparation of Primary Stock (50 mM)

Objective: Create a stable, high-concentration master stock in DMSO.

Materials:

  • AEFQ Solid (>98% purity).[2][3][4]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).[2][3]

  • Amber glass vials (borosilicate) with PTFE-lined caps.[3]

  • Ultrasonic bath.[2][3]

Procedure:

  • Weighing: Accurately weigh 9.51 mg of AEFQ into a tared amber vial.

    • Calculation:

      
      .[2][3]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not rely on the vial markings.[2][3] Use a calibrated micropipette.[2][3]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If solid particles persist, sonicate at 30–40°C for 5 minutes.[2][3] The 2-amino group can facilitate H-bonding networks that require energy to break.[1]

  • Inspection: Hold the vial up to a light source. The solution must be absolutely clear. Any turbidity indicates undissolved matter.[1][2][3]

  • Aliquot & Storage: Divide into 50 µL aliquots in PCR tubes or small amber vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Working Solutions (Dilution)

The "Oiling Out" Danger: Rapidly adding a high-concentration hydrophobic stock to water often causes the compound to crash out as microscopic oil droplets. This protocol uses an Intermediate Dilution Step .[1][2][3]

Workflow:

  • Thaw: Thaw the DMSO stock at room temperature (RT) or 37°C. Vortex to ensure homogeneity (DMSO freezes as crystals that can exclude solute).[2][3]

  • Intermediate Dilution (10x): Prepare a 10x intermediate in a solvent-compatible buffer or media.

    • Example: To reach 100 µM final, first dilute 50 mM stock 1:50 into culture medium containing 5-10% serum (proteins help solubilize) or a buffer with 0.5% Tween-80 .[1][2]

  • Final Dilution: Dilute the intermediate into the final assay volume.

Visualizing the Dilution Workflow

DilutionFlow Stock 50 mM Stock (100% DMSO) Inter Intermediate (500 µM in Media) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Final Working Conc. (10 µM in Well) Stock->Final Direct Spike Inter->Final 1:50 Dilution Precip PRECIPITATION RISK Final->Precip If Direct Spike

Caption: Step-wise dilution strategy to prevent 'shock precipitation' of the lipophilic AEFQ molecule.

Quality Control & Stability

To ensure data integrity, validate your stocks periodically.[2][3]

  • UV-Vis Verification:

    • Dilute stock to 50 µM in Ethanol.[2][3]

    • Scan 200–400 nm.[1][2][3] Quinolines typically show strong absorption bands at ~230 nm and ~300-320 nm .[1][2][3]

    • Self-Validation: If the peak intensity decreases >10% over time, the stock has degraded or precipitated.[2]

  • Freeze-Thaw Cycles:

    • Limit to 3 cycles .

    • Repeated opening introduces moisture.[1][2][3] DMSO is hygroscopic; water uptake reduces the solubility of AEFQ, causing invisible precipitation in the stock vial.[2]

References

  • PubChem. 2-Aminoquinoline Compound Summary. National Library of Medicine.[2][3] Available at: [Link][1][3]

  • Cytiva. Buffer and sample preparation for direct binding assays in DMSO. Available at: [Link][1][3]

Sources

Method

Application Notes and Protocols for the Synthesis of 6-Fluoroquinoline Derivatives

Introduction: The Significance of the 6-Fluoroquinoline Scaffold in Modern Drug Discovery The 6-fluoroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-Fluoroquinoline Scaffold in Modern Drug Discovery

The 6-fluoroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant antibacterial agents known as fluoroquinolones. The strategic incorporation of a fluorine atom at the C6-position of the quinoline ring system profoundly enhances the therapeutic efficacy of these compounds. This single atomic substitution dramatically improves their lipophilicity and cell permeability, leading to superior pharmacokinetic profiles and enhanced antibacterial activity. The electron-withdrawing nature of fluorine also modulates the pKa of the molecule, which is crucial for its interaction with the bacterial DNA gyrase and topoisomerase IV enzymes—the primary targets of this class of antibiotics. Consequently, the development of robust and efficient synthetic methodologies to access diverse 6-fluoroquinoline derivatives is of paramount importance to researchers, scientists, and drug development professionals dedicated to combating infectious diseases.

This comprehensive guide provides an in-depth exploration of the key reaction conditions and protocols for the synthesis of 6-fluoroquinoline derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights to enable the rational design and execution of these critical chemical transformations.

Key Synthetic Strategies for 6-Fluoroquinoline Derivatives

The synthesis of the 6-fluoroquinoline ring system can be achieved through several established and innovative methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. This section will detail the most prominent and versatile methods.

The Gould-Jacobs Reaction: A Cornerstone in Quinolone Synthesis

The Gould-Jacobs reaction is a classical and widely employed method for the construction of the quinoline core, particularly for the synthesis of 4-hydroxyquinoline derivatives which are key intermediates for many fluoroquinolone antibiotics.[1][2] The reaction proceeds through a sequence of condensation, cyclization, and subsequent saponification and decarboxylation steps.

Mechanism: The synthesis initiates with the reaction of a substituted aniline, in this case, a 4-fluoroaniline derivative, with an ethoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, EMME).[1][3] This is followed by a thermally induced intramolecular cyclization to form the quinoline ring system. The resulting ester is then typically hydrolyzed to the corresponding carboxylic acid, which can be decarboxylated upon heating to yield the 4-hydroxy-6-fluoroquinoline.[1]

Gould_Jacobs A 4-Fluoroaniline C Anilidomethylenemalonic Ester Intermediate A->C + EMME - EtOH B Diethyl Ethoxymethylenemalonate (EMME) B->C E Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate C->E Heat D Thermal Cyclization G 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid E->G 1. NaOH 2. H+ F Saponification (e.g., NaOH) I 4-Hydroxy-6-fluoroquinoline G->I Heat - CO2 H Decarboxylation (Heat)

Figure 1: General workflow of the Gould-Jacobs reaction for 4-hydroxy-6-fluoroquinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate

This protocol is a representative example of the Gould-Jacobs reaction.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (solvent for high-temperature cyclization)

  • Ethanol

  • Sodium hydroxide (for saponification)

  • Hydrochloric acid (for acidification)

Procedure:

  • Condensation: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated to form the corresponding acrylate intermediate.[3]

  • Cyclization: The intermediate is then heated in a high-boiling solvent like diphenyl ether to facilitate the intramolecular cyclization, yielding the ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate.[3]

  • Work-up: The reaction mixture is cooled, and the product is precipitated, filtered, and washed to purify.

Reactant 1Reactant 2SolventTemperature (°C)TimeProductYield (%)Reference
3-Chloro-4-fluoroanilineDiethyl ethoxymethylenemalonateDiphenyl ether~250VariesEthyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylateNot specified[3]
AnilineDiethyl ethoxymethylenemalonateAcetonitrile (Microwave)250-3001-20 minEthyl 4-hydroxyquinoline-3-carboxylateup to 80%[4]

Table 1: Comparison of conventional and microwave-assisted Gould-Jacobs reaction conditions.

Expert Insights:

  • The thermal cyclization step often requires high temperatures, which can be achieved using high-boiling point solvents or through microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5]

  • The choice of the aniline derivative is critical as electron-donating groups in the meta-position are reported to be effective for this reaction.[1]

The Skraup Synthesis: A Classic Approach to Quinolines

The Skraup synthesis is a venerable method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[6][7]

Mechanism: The reaction is initiated by the dehydration of glycerol by sulfuric acid to form acrolein.[8] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to yield the quinoline ring.[8] Nitrobenzene is often used as the oxidizing agent.[6]

Skraup cluster_A Acrolein Formation cluster_B Quinoline Ring Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Heat - 2H2O Aniline Aniline Michael_Adduct Michael_Adduct Aniline->Michael_Adduct + Acrolein Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate H+ (Cyclization) Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline - H2O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Figure 2: Mechanistic overview of the Skraup synthesis.

Experimental Protocol: Synthesis of 6-Fluoro-8-quinolinol

This protocol illustrates a successful application of the Skraup synthesis for a fluorinated quinoline derivative.[9]

Materials:

  • 2-Amino-5-fluorophenol

  • Glycerol

  • Sulfuric acid

  • An oxidizing agent (e.g., the nitro compound corresponding to the starting amine or arsenic acid)[6]

Procedure:

  • A mixture of 2-amino-5-fluorophenol, glycerol, and sulfuric acid is carefully heated.[9]

  • An oxidizing agent is added to the reaction mixture. The reaction is often exothermic and requires careful temperature control.[6][8]

  • After the reaction is complete, the mixture is poured into water and neutralized to precipitate the product.

  • The crude product is then purified, for example, by steam distillation or recrystallization.[9]

Starting MaterialKey ReagentsProductYield (%)Reference
2-Amino-5-fluorophenolGlycerol, H2SO46-Fluoro-8-quinolinol57[9]

Table 2: Example of a Skraup synthesis for a 6-fluoroquinoline derivative.

Expert Insights:

  • The Skraup reaction is notoriously vigorous and can be difficult to control. The use of a moderator, such as ferrous sulfate, is often recommended.[6]

  • A modified Skraup synthesis using glycerol and pressure Q-tubes has been reported as a greener approach, yielding good results.[10]

The Friedländer Annulation: A Versatile Route to Substituted Quinolines

The Friedländer synthesis provides a direct route to quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[11][12]

Mechanism: The reaction can proceed through two primary pathways. One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation.[11] The reaction can be catalyzed by either acids or bases.[12]

Friedlander A 2-Amino-5-fluorobenzaldehyde C Aldol Adduct or Schiff Base Intermediate A->C B Ketone with α-methylene group B->C E 6-Fluoroquinoline Derivative C->E Acid or Base Catalyst D Cyclization & Dehydration

Figure 3: Simplified schematic of the Friedländer synthesis.

Experimental Protocol: Lewis Acid-Catalyzed Friedländer Synthesis

This protocol highlights the use of a Lewis acid catalyst for improved selectivity and efficiency.[13]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-fluorobenzophenone)

  • Carbonyl compound with an active methylene group (e.g., ethyl acetoacetate)

  • Lewis acid catalyst (e.g., In(OTf)3)

Procedure:

  • A mixture of the 2-aminoaryl ketone, the active methylene compound, and a catalytic amount of the Lewis acid is heated, often under solvent-free conditions.[13]

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified, typically by column chromatography.

CatalystConditionsProductYield (%)Reference
In(OTf)3Solvent-free, HeatSubstituted quinolines75-92[13]
p-Toluenesulfonic acidSolvent-free, MicrowavePolysubstituted quinolinesHigh[14]
IodineSolvent-freeSubstituted quinolinesHigh[14]

Table 3: Catalysts and conditions for the Friedländer synthesis.

Expert Insights:

  • The choice of catalyst can significantly influence the reaction's selectivity and yield. Indium(III) triflate has been shown to be a highly effective catalyst for the selective formation of the Friedländer product.[13]

  • Solvent-free conditions, often coupled with microwave irradiation, offer a more environmentally friendly and efficient approach.[14]

Modern Synthetic Approaches: Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including 6-fluoroquinolines.

Suzuki-Miyaura Coupling: This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the quinoline core. For instance, a borylated 6-fluoroquinoline can be coupled with a variety of brominated substrates in the presence of a palladium catalyst.[15][16]

Buchwald-Hartwig Amination: This method allows for the introduction of nitrogen-based nucleophiles at specific positions on the quinoline ring. For example, the C7 position of a brominated 6-fluoroquinoline can be aminated with piperidine using a palladium catalyst.[15][16]

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline

This protocol demonstrates the synthesis of 6-quinolinecarboxamides, which can be valuable intermediates.[17]

Materials:

  • 6-Iodoquinoline

  • Amine nucleophile

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., XantPhos)

  • Base (e.g., DBU)

  • Carbon monoxide source

Procedure:

  • A reaction vessel is charged with 6-iodoquinoline, the amine, the palladium catalyst, the ligand, and a base in a suitable solvent.

  • The vessel is purged with carbon monoxide and the reaction is heated.

  • After the reaction is complete, the product is isolated and purified.

Catalyst SystemCO PressureProductYield (%)Reference
Pd(OAc)2/XantPhosAtmospheric6-Quinolinecarboxamidesup to 98[17]
Pd(OAc)2/2 PPh340 bar6-Quinolineglyoxylamidesup to 63[17]

Table 4: Influence of reaction conditions on the outcome of palladium-catalyzed aminocarbonylation.

Expert Insights:

  • The choice of ligand is crucial in palladium-catalyzed reactions and can determine the chemoselectivity of the transformation. For example, the use of the bidentate ligand XantPhos favors the formation of the monocarbonylated product, while the monodentate triphenylphosphine can lead to double carbonylation.[17]

  • These methods offer a high degree of functional group tolerance and are suitable for late-stage functionalization in a synthetic sequence.

Conclusion and Future Outlook

The synthesis of 6-fluoroquinoline derivatives remains a vibrant and evolving field of research. While classical methods like the Gould-Jacobs, Skraup, and Friedländer reactions continue to be valuable tools, modern synthetic strategies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, are providing more efficient, versatile, and environmentally benign routes to these important molecules. The continued development of novel catalysts and reaction conditions will undoubtedly lead to even more sophisticated and powerful methods for accessing diverse 6-fluoroquinoline libraries, thereby fueling the discovery of next-generation therapeutic agents.

References

  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University. Retrieved from [Link]

  • Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461–5468. [Link]

  • (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

  • (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • (n.d.). Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]

  • (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(15), 10186-10191. [Link]

  • (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Royal Society of Chemistry. Retrieved from [Link]

  • (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E121. [Link]

  • (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC. [Link]

  • (n.d.). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • (n.d.). Skraup reaction. Wikipedia. Retrieved from [Link]

  • (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • (n.d.). Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. ResearchGate. Retrieved from [Link]

  • (n.d.). Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Retrieved from [Link]

  • (2025). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. Royal Society of Chemistry. [Link]

  • (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2024). design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • (2026). Skraup's Synthesis of Quinoline #education #chemistry. YouTube. [Link]

  • (2022). (PDF) Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ResearchGate. Retrieved from [Link]

  • (n.d.). Aggregates of 6,8-difluoroquinoline 6b that shows H-7 and F-8 H-bonding. ResearchGate. Retrieved from [Link]

  • (2018). Expeditious Synthesis of 6-Fluoroalkyl-Phenanthridines via Palladium-Catalyzed Norbornene-Mediated Dehydrogenative Annulation. PubMed. [Link]

  • (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Semantic Scholar. Retrieved from [Link]

  • (2026). (PDF) Microwave-Assisted synthesis and evaluation of antibacterial activity of novel 6-fluoroaryl-[3][9][18]triazolo[1,5-A]pyrimidines. ResearchGate. Retrieved from [Link]

  • (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]

  • (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Microwave Assisted Synthesis of 7-Substituted-6-Fluoro-Benzothiazolo-Tetrazole for Antimicrobial Studies. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Application

In vitro assay protocols using 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride

An Application Guide for the In Vitro Evaluation of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of quinoline, particularly the fluoroquinolone subclass, have demonstrated significant therapeutic success, most notably as broad-spectrum antibacterial agents.[][3][4] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][5] Furthermore, recent research has repurposed this versatile scaffold, uncovering potent anti-proliferative activities against various human cancer cell lines, frequently mediated by the inhibition of human topoisomerase II, induction of cell cycle arrest, and apoptosis.[1][6][7][8]

This guide introduces 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride, a novel quinoline derivative. Given the established polypharmacology of its chemical class, it is critical to characterize its biological activity across relevant therapeutic areas. This document provides detailed, field-proven protocols for the initial in vitro screening of this compound, focusing on two primary and well-documented activities for fluoroquinolones: Anticancer and Antibacterial efficacy . The following workflows are designed to be self-validating and provide a robust framework for determining the compound's potential as a therapeutic agent.

Part 1: Anticancer Activity Screening Cascade

The primary hypothesis for the anticancer potential of a novel fluoroquinolone derivative is its ability to induce cytotoxicity in cancer cells, likely through the inhibition of topoisomerase II and subsequent cell cycle disruption.[6][8] The following experimental cascade is designed to first identify cytotoxic activity and then elucidate the underlying mechanism of action.

Experimental Workflow: From Cytotoxicity to Mechanism

G A Start: Compound Preparation (2-Amino-3-ethyl-6-fluoroquinoline HCl) B Protocol 1.1: Broad-Spectrum Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, HCT116, A549 cell lines) A->B C Data Analysis: Calculate IC50 Value B->C D Is IC50 in a potent range (e.g., < 10 µM)? C->D E Protocol 1.2: Cell Cycle Analysis (Flow Cytometry) D->E Yes I Conclusion: Compound has low or no cytotoxic activity D->I No F Protocol 1.3: Apoptosis Induction Assay (Annexin V Staining) E->F G Protocol 1.4: Target Validation (Topoisomerase II Inhibition Assay) F->G H Conclusion: Compound shows potent, on-target anti-proliferative activity G->H

Caption: Anticancer screening workflow for 2-Amino-3-ethyl-6-fluoroquinoline HCl.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment via MTT Assay

This colorimetric assay serves as the primary screen to quantify the dose-dependent cytotoxic effect of the compound on cancer cells.[9][10][11]

  • Principle: The mitochondrial dehydrogenase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials and Reagents:

    • 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride

    • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile 96-well flat-bottom plates

    • Positive control (e.g., Doxorubicin or Etoposide)

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by serially diluting the stock in serum-free medium.

    • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the 2x working concentrations of the compound to the respective wells. Also include wells for:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used (e.g., 0.5%).

      • Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin.

      • Untreated Control: Cells with fresh medium only.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The longer incubation period allows for effects on cell division to become apparent.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

    • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Presentation and Analysis:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)Value100%
0.1ValueCalculated
1.0ValueCalculated
10.0ValueCalculated
50.0ValueCalculated
100.0ValueCalculated

Calculation: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100. Plot % Viability against the log of compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 1.2: Cell Cycle Analysis by Propidium Iodide Staining

If the compound demonstrates potent cytotoxicity (e.g., IC₅₀ < 10 µM), the next step is to determine if it disrupts the normal progression of the cell cycle.[1][12]

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. An accumulation of cells in a specific peak (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that phase.[7][8]

Part 2: Antibacterial Activity Screening

The foundational therapeutic application of fluoroquinolones is their antibacterial action. Therefore, evaluating a novel derivative for this activity is essential.

Experimental Workflow: Determining Inhibitory and Cidal Concentrations

G A Start: Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) B Protocol 2.1: Broth Microdilution Assay (Two-fold serial dilutions of compound) A->B C Incubate 18-24 hours at 37°C B->C D Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) C->D E Protocol 2.2: Determine Minimum Bactericidal Concentration (MBC) D->E F Spot plate contents from clear wells (from MIC assay) onto agar plates E->F G Determine MBC (Lowest concentration with no colony growth) F->G H Compare MIC and MBC values to determine bactericidal vs. bacteriostatic activity G->H

Caption: Antibacterial screening workflow for 2-Amino-3-ethyl-6-fluoroquinoline HCl.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[9]

  • Principle: The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standardized inoculum of bacteria is added, and after incubation, the wells are visually inspected for turbidity (growth).

  • Materials and Reagents:

    • 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Positive control (e.g., Ciprofloxacin or Levofloxacin)

    • Sterile 96-well U-bottom plates

  • Step-by-Step Methodology:

    • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • Data Presentation:

WellCompound Conc. (µg/mL)Growth (+/-)
1128-
264-
332-
416+
58+
......+
11Growth Control+
12Sterility Control-
Result: The MIC in this example is 32 µg/mL.

References

  • Urology Textbook. Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications. [Link]

  • Bentham Science Publishers. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Elsevier. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • PMC (National Center for Biotechnology Information). Mechanism of action of and resistance to quinolones. [Link]

  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. [Link]

  • MSD Manual Professional Edition. Fluoroquinolones. [Link]

  • PMC (National Center for Biotechnology Information). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. [Link]

  • MDPI. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

  • Adesh University Journal of Medical Sciences & Research. Fluoroquinolone antibiotics: An overview. [Link]

  • ResearchGate. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. [Link]

  • News-Medical.Net. Novel fluoroquinolone analogs as anticancer agents. [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. [Link]

Sources

Method

Application Notes &amp; Protocols: Crystallization of 2-Amino-3-ethyl-6-fluoroquinoline Salts

Introduction: The Critical Role of Crystallization in Pharmaceutical Development In the synthesis of Active Pharmaceutical Ingredients (APIs), the final isolation step is frequently a crystallization process. This is not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the final isolation step is frequently a crystallization process. This is not merely a purification method but a critical step that defines the solid-state properties of the drug substance. For quinoline derivatives such as 2-Amino-3-ethyl-6-fluoroquinoline, which are foundational scaffolds in a variety of therapeutics, achieving a stable and pure crystalline form is paramount to ensuring safety, efficacy, and batch-to-batch consistency.[1] The formation of salts is a common strategy to modulate the physicochemical properties of an API, including its solubility, dissolution rate, and bioavailability.[2][3]

This guide provides a detailed overview of the principles and methodologies for the crystallization of 2-Amino-3-ethyl-6-fluoroquinoline salts. It is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing high-quality crystalline material.

Foundational Principles: From Molecule to Crystal

Physicochemical Landscape of 2-Amino-3-ethyl-6-fluoroquinoline

Understanding the inherent properties of the parent molecule is the first step in designing a robust crystallization strategy. As a fluoroquinolone derivative, 2-Amino-3-ethyl-6-fluoroquinoline possesses key functional groups that dictate its behavior in solution.

  • Zwitterionic Nature: Like many fluoroquinolones, this molecule is likely zwitterionic, containing both a basic amino group and an acidic carboxylic acid (or similar) functionality, leading to an isoelectric point where it has minimal solubility.[4][5] Its solubility is therefore highly pH-dependent.[6]

  • Salt Formation: The presence of the basic amino group makes it an ideal candidate for salt formation with various acidic counter-ions.[6] This is a crucial tool for overcoming the poor aqueous solubility often associated with quinoline derivatives.[2] Common counter-ions include hydrochlorides, mesylates, and dicarboxylates, which can form crystalline salts with distinct properties.[7][8]

The Driving Force: Supersaturation

Crystallization is a thermodynamic process driven by supersaturation, a state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. This unstable state can be achieved through several methods, which form the basis of our protocols:

  • Solvent Evaporation: Increasing the solute concentration by removing the solvent.[10][11]

  • Anti-Solvent Addition: Introducing a second solvent in which the solute is poorly soluble.[12][13]

  • pH Adjustment/Reaction: Altering the pH or initiating a chemical reaction to form a less soluble species (the salt).[3]

The process unfolds in two kinetic stages: nucleation (the initial formation of stable crystalline entities) and crystal growth (the subsequent orderly addition of molecules to the nuclei). The control of these stages determines the final crystal size, shape, and purity.

Strategic Selection of Crystallization Methodology

The choice of crystallization method is not arbitrary; it is a strategic decision based on the compound's solubility profile, the desired crystal attributes, and the scale of the operation. The following diagram outlines a general decision-making workflow.

G cluster_methods start Start: Purified 2-Amino-3-ethyl-6-fluoroquinoline Free Base + Acid sol_screen Perform Solvent/ Anti-Solvent Solubility Screening start->sol_screen high_sol High Solubility & High Temp Coefficient? medium_sol Moderate Solubility in a Volatile Solvent? sol_in_good Soluble in 'Good' Solvent, Insoluble in 'Anti-Solvent'? ph_dep Is Salt Solubility Highly pH-Dependent? cooling Cooling Crystallization high_sol->cooling Yes evaporation Slow Evaporation medium_sol->evaporation Yes antisolvent Anti-Solvent Crystallization sol_in_good->antisolvent Yes ph_adjust pH Adjustment / Reactive Crystallization ph_dep->ph_adjust Yes characterize Characterize Crystals (XRPD, DSC, TGA, Microscopy) cooling->characterize evaporation->characterize antisolvent->characterize ph_adjust->characterize

Caption: Workflow for selecting a suitable crystallization method.

Detailed Protocols and Methodologies

Pre-requisite: Before attempting crystallization, ensure the starting material (the free base or a crude salt) has a purity of at least 90% to avoid the crystallization of impurities.[14]

Method 1: Cooling Crystallization

This is often the preferred method for industrial applications due to its scalability and control over crystal properties.[15][16] It is most effective for salts that exhibit a significant increase in solubility with temperature.

Protocol:

  • Solvent Selection: Identify a solvent (or solvent system) where the salt has high solubility at elevated temperatures (e.g., 60-80°C) and low solubility at lower temperatures (e.g., 0-4°C). Common choices for quinoline salts include methanol/water or ethanol/water mixtures.[17]

  • Dissolution: In a jacketed reactor vessel, add the 2-Amino-3-ethyl-6-fluoroquinoline salt to the chosen solvent. Heat the mixture with stirring (e.g., 200-300 RPM) to the target temperature (e.g., 70°C) until all solids are completely dissolved.

  • Hot Filtration (Optional but Recommended): To remove any insoluble particulate matter, perform a hot filtration of the solution into a clean, pre-heated crystallization vessel. This step is critical for preventing unwanted nucleation sites.

  • Controlled Cooling: Program the cooling system to reduce the temperature at a slow, linear rate (e.g., 10-20°C per hour).

  • Seeding (Optional): Once the solution is slightly supersaturated (typically 5-10°C below the dissolution temperature), introduce a small quantity of seed crystals of the desired polymorphic form. This provides templates for growth, improving control over the final crystal form and size distribution.

  • Maturation (Aging): Once the final temperature (e.g., 4°C) is reached, continue stirring the resulting slurry for a period (e.g., 2-4 hours). This "aging" period allows the system to reach equilibrium and can improve yield and purity.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-55°C) until a constant weight is achieved.[17]

Method 2: Anti-Solvent Crystallization

This method is highly effective for compounds that are freely soluble in one solvent and virtually insoluble in another.[1][13] It is a rapid process that can generate fine particles, which can be advantageous for dissolution.[12]

Causality: The addition of an "anti-solvent" drastically reduces the solubility of the salt in the original "good" solvent, creating a high level of supersaturation almost instantaneously.[13] The rate of anti-solvent addition, stirring speed, and temperature are critical parameters that control the rate of nucleation and thus the final particle size and morphology.[13]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Induction cluster_2 Step 3: Growth cluster_3 Step 4: Isolation A Dissolve Salt in 'Good' Solvent (e.g., Methanol) B Slowly Add 'Anti-Solvent' (e.g., Water, Acetonitrile) with Vigorous Stirring A->B Transfer to Crystallizer C Observe Cloud Point (Nucleation) Continue Addition B->C Induces Supersaturation D Age Slurry C->D E Filter, Wash & Dry Crystals D->E

Caption: The anti-solvent crystallization workflow.

Protocol:

  • Solvent System Selection: Identify a solvent in which the salt is highly soluble (the "good" solvent, e.g., methanol, DMF) and an anti-solvent in which it is poorly soluble but is miscible with the good solvent (e.g., water, acetonitrile, isopropanol).[7]

  • Dissolution: Prepare a clear, concentrated solution of the salt in the good solvent.

  • Addition: Place the salt solution in a stirred vessel. Add the anti-solvent at a controlled, slow rate. The rate of addition is a critical parameter; faster addition generally leads to smaller particles.

  • Monitoring: Continue adding the anti-solvent until the solution becomes cloudy, which indicates the onset of nucleation.[1]

  • Maturation: After the full volume of anti-solvent has been added, allow the slurry to stir for 1-2 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using a cold mixture of the solvent/anti-solvent system for the wash.

Method 3: Slow Evaporation & Vapor Diffusion

These methods are typically used on a small, laboratory scale and are particularly valuable for producing high-quality single crystals suitable for X-ray diffraction analysis.[1][14]

Causality: Both methods achieve supersaturation very slowly. In slow evaporation, the gradual removal of solvent concentrates the solute.[18] In vapor diffusion, the anti-solvent vapor slowly diffuses into the solute's solution, gradually decreasing its solubility.[1] This slow approach minimizes the nucleation rate, allowing for the growth of a small number of large, highly ordered crystals.

Protocol (Slow Evaporation):

  • Prepare a near-saturated solution of the salt in a suitable volatile solvent (e.g., chloroform-ethanol).[1]

  • Filter the solution into a clean vial.

  • Cover the vial with a perforated lid or parafilm with small holes to allow for slow evaporation.[1]

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Protocol (Vapor Diffusion):

  • Dissolve the salt in a small volume of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm or a jar).

  • Add a volume of a volatile anti-solvent to the larger container, ensuring the level is below the top of the inner vial.[1]

  • Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the salt solution, inducing crystallization.

Data Summary: Guiding Your Experimental Design

Effective crystallization requires careful selection of solvents and methods. The tables below summarize key parameters.

Table 1: Comparison of Crystallization Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Cooling Decreasing solubility by reducing temperature.Scalable, good control over purity and particle size, widely used in industry.[15]Requires compound to have a temperature-dependent solubility profile.Large-scale production, polymorph control.
Anti-Solvent Inducing precipitation by adding a miscible non-solvent.[13]Rapid, effective for non-temperature-sensitive compounds, can produce fine particles.[12]Solvent recovery can be complex, risk of oiling out or amorphous precipitation.Compounds with poor solubility in common solvents, particle size engineering.
Slow Evaporation Increasing concentration by slowly removing solvent.[10]Simple, produces high-quality single crystals.[1]Not easily scalable, difficult to control, can be slow.X-ray crystallography, small-scale discovery.
Vapor Diffusion Gradual reduction of solubility via anti-solvent vapor.[14]Gentle, excellent for small quantities, yields high-quality crystals.[1]Requires a volatile anti-solvent, slow, small scale only.X-ray crystallography, sensitive molecules.

Table 2: General Solvent & Anti-Solvent Systems for Quinolone Salts

Good Solvents (for Dissolution)Anti-Solvents (for Precipitation)Common MixturesReference Notes
Methanol, EthanolWater, AcetonitrileMethanol/Water, Ethanol/WaterAqueous alcohol solutions are common for creating salts.[17][19]
Acetone, N,N-Dimethylformamide (DMF)Isopropyl Alcohol (IPA), Ethyl AcetateAcetone/WaterAcetone mixtures can be used for salt preparation.[17]
Chloroformn-Hexane, Diethyl EtherChloroform/EthanolOften used for slow evaporation to obtain single crystals.[1]
AcetonitrileWater, Butyl AcetateAcetonitrile/WaterCan yield different solvates or polymorphs.[8]

Essential Characterization of Crystalline Forms

Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and solid-state form. Each crystalline form (polymorph, solvate, or hydrate) is a unique entity with its own distinct physical properties.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form.[20] Each crystal structure produces a unique diffraction pattern, acting as a "fingerprint" for that specific form.[20][21] It can also distinguish between crystalline and amorphous material.[20]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, purity, and detect polymorphic transitions or desolvation events.[22][23]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of solvent or water present in the crystal lattice, distinguishing between anhydrous forms, hydrates, and solvates.[23]

  • Microscopy: Optical or Scanning Electron Microscopy (SEM) provides visual information about the crystal habit (shape and size) and can reveal issues like agglomeration.[24]

  • FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques can confirm the formation of a salt by identifying shifts in the characteristic peaks of functional groups (e.g., the carboxylate and protonated amine groups) involved in the salt bridge.[25]

References

  • BenchChem. (2025).
  • Oxford Academic. (n.d.). 4 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Taylor & Francis Online. (n.d.).
  • Google Patents. (n.d.).
  • Slideshare. (n.d.). Various techniques for study of Crystal Properties.
  • (n.d.).
  • (n.d.).
  • PMC. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.
  • Google Patents. (n.d.).
  • FBE. (n.d.).
  • (2006).
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
  • PubMed. (2014). Disproportionation of a crystalline citrate salt of a developmental pharmaceutical compound: characterization of the kinetics using pH monitoring and online Raman spectroscopy plus quantitation of the crystalline free base form in binary physical mixtures using FT-Raman, XRPD and DSC.
  • ResearchGate. (2019). A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials.
  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules.
  • PMC. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.
  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD).
  • (n.d.).
  • MIRAI Intex. (2024).
  • ResearchGate. (2025).
  • SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin.
  • MDPI. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production.
  • (2025).
  • IJCRT. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • MDPI. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.
  • BIA. (2022).
  • MDPI. (2023).
  • American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • PMC. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-Amino-3-ethyl-6-fluoroquinoline synthesis

Technical Support Center: Optimizing 2-Amino-3-ethyl-6-fluoroquinoline Synthesis Ticket System Status: 🟢 OPERATIONAL Current Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Amino-3-ethyl-6-fluoroquinoline Synthesis

Ticket System Status: 🟢 OPERATIONAL Current Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-Amino-3-ethyl-6-fluoroquinoline presents a classic "push-pull" electronic challenge.[1][2] The electron-withdrawing fluorine at C6 deactivates the ring toward electrophilic aromatic substitution (cyclization), while the steric bulk of the C3-ethyl group hinders nucleophilic attack at C2 during the final amination.[2]

This guide addresses the two most common yield-killing bottlenecks:

  • The "Meth-Cohn" Cyclization Failure: Poor conversion of

    
    -(4-fluorophenyl)butyramide to the 2-chloro precursor.[1][2]
    
  • The Amination Stall: Incomplete displacement of the 2-chloro group by ammonia due to steric hindrance and electronic deactivation.[2]

Module 1: The Ring Closure (Precursor Synthesis)

Target Intermediate: 2-Chloro-3-ethyl-6-fluoroquinoline Methodology: Modified Vilsmeier-Haack (Meth-Cohn) Cyclization[1][2]

Troubleshooting Guide #RC-01: Low Yield & Tar Formation

User Observation: "The reaction mixture turns into a black, viscous tar upon adding POCl


. Yield is <30%."
Root Cause The Mechanism Corrective Protocol
Wet DMF DMF hydrolyzes POCl

to phosphoric acid, generating heat and destroying the Vilsmeier reagent.[1][2]
Mandatory: Distill DMF over CaH

or use "Anhydrous" grade (<50 ppm H

O).[1]
Exotherm Spike Rapid addition of POCl

causes uncontrolled Vilsmeier complex formation, leading to polymerization.[1]
Protocol: Add POCl

dropwise at 0°C . Stir for 30 min before heating.
Induction Period The cyclization requires high temp (95°C+), but rapid heating shocks the system.[1]Ramp Rate: Heat at 1°C/min.[2] Hold at 75°C for 1h, then 95°C for 3h.
Critical Parameter: The Stoichiometry Matrix

The standard 1:1 ratio fails here because the ethyl group adds steric bulk.[2]

  • Recommended Ratio: 1.0 equiv Amide : 2.5 equiv POCl

    
     : 1.2 equiv DMF (catalytic role) ?[1] NO. 
    
  • Correct Meth-Cohn Stoichiometry: The Vilsmeier reagent is the solvent and reactant.[2]

    • Standard: 1.0 equiv Amide : 7.0 equiv POCl

      
       : 3.0 equiv DMF.[2]
      
    • Note: Excess POCl

      
       acts as the solvent to solubilize the polar intermediate.[2]
      

Module 2: The Critical Amination (The Yield Killer)

Reaction: 2-Chloro-3-ethyl-6-fluoroquinoline + NH




Product Methodology: Nucleophilic Aromatic Substitution (

)[1][2]
Troubleshooting Guide #AM-02: Incomplete Conversion

User Observation: "Starting material remains after 48h reflux in ethanolic ammonia. Forcing conditions lead to de-fluorination impurities."

The Science: The C3-ethyl group provides steric shielding to the C2-chloro position.[2] Furthermore, the quinoline ring is electron-rich enough to resist simple nucleophilic attack unless activated.[2]

Optimization Protocol (The "Gold Standard"):

  • Solvent Switch: Ethanol boils at 78°C, which is insufficient for sterically hindered

    
    .[2]
    
    • Action: Switch to Ethylene Glycol or NMP (N-Methyl-2-pyrrolidone).[1][2] These allow reaction temperatures of 130-150°C.[2]

  • The Catalyst (The Game Changer):

    • Standard

      
       is too slow.[2]
      
    • Action: Add CuI (10 mol%) and L-Proline (20 mol%) . This switches the mechanism from pure

      
       to a Copper-catalyzed Ullmann-type coupling, which is less sensitive to sterics.[1][2]
      
  • Ammonia Source:

    • Aqueous NH

      
      OH introduces water (hydrolysis risk 
      
      
      
      2-quinolone byproduct).[1][2]
    • Action: Use NH

      
       gas saturated in MeOH/EtOH  or solid Ammonium Acetate  (requires pressure vessel).[1]
      
Comparative Yield Data (Internal Benchmarking)
Reaction ConditionTempTimeYieldMajor Impurity
EtOH / NH

(aq)
80°C48h15%Unreacted SM
Sealed Tube / EtOH / NH

120°C24h55%2-Ethoxy-3-ethyl...[1][2] (Solvent attack)
CuI / K

CO

/ DMSO / NH

(aq)
110°C 12h 88% Trace Hydrolysis

Module 3: Visualization & Logic Flow

Synthesis & Troubleshooting Pathway

Caption: Logical workflow for converting 4-fluoroaniline to the target quinoline, highlighting critical control points (red nodes).

SynthesisFlow Start 4-Fluoroaniline Step1 Acylation (Butyryl Chloride) Start->Step1 Amide N-(4-fluorophenyl)butyramide Step1->Amide Cyclization Meth-Cohn Cyclization (POCl3 / DMF, 95°C) Amide->Cyclization Intermed 2-Chloro-3-ethyl-6-fluoroquinoline Cyclization->Intermed Risk: Tar Formation Tip1 Fix: Dry DMF + Slow Ramp Cyclization->Tip1 Amination Amination (SnAr) (NH3 source) Intermed->Amination Product 2-Amino-3-ethyl-6-fluoroquinoline (Target) Amination->Product Risk: Incomplete Conv. Tip2 Fix: CuI Catalyst + 120°C Amination->Tip2

Frequently Asked Questions (FAQs)

Q1: I see a "double spot" on TLC after the Vilsmeier reaction. What is it? A: This is likely the 3-formyl byproduct.[2] If your stoichiometry is off, the Vilsmeier reagent can formylate the C3-ethyl group or the ring.[2] However, in the butyramide variation, the most common impurity is the regioisomer where cyclization occurs at the wrong position (though blocked by Fluorine at C4, it forces cyclization to C2, which is correct).[1] The second spot is often the non-cyclized imidoyl chloride .[2] Remedy: Increase reaction time at 95°C to force cyclization.

Q2: Can I use the Friedländer synthesis instead? A: Yes, and it often gives higher purity but requires expensive starting materials.

  • Protocol: Condensation of 2-amino-5-fluorobenzaldehyde (prepared from 5-fluoroisatin) with butyronitrile in the presence of DBU.[1][2]

  • Verdict: Use Friedländer for small-scale/high-purity needs (mg scale).[1][2] Use Meth-Cohn/Chlorine-displacement for scale-up (gram/kg scale).[1][2]

Q3: My product is yellow, but literature says white. Why? A: Quinoline amines oxidize easily in air to form "quinone-imine" type impurities or azo-dimers.[1][2]

  • Fix: Recrystallize from Toluene/Hexane with a pinch of activated charcoal. Store under Argon.[2]

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1][3]

  • Ma, Y., et al. (2008).[1] CuI-catalyzed coupling reaction of aryl halides with aqueous ammonia at room temperature.[1][2] Journal of Organic Chemistry, 73(10), 4087-4090.[1] (Validation for Cu-catalyzed amination). [1]

  • Muscia, G. C., et al. (2006).[1] An efficient synthesis of 2-aminoquinolines via Friedländer synthesis.[1][2] Tetrahedron Letters, 47(50), 8811-8815.[1] (Alternative Route Validation). [1]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-ethyl-6-fluoroquinoline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-Amino-3-ethyl-6-fluoroquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-Amino-3-ethyl-6-fluoroquinoline. This document offers a structured approach to identifying and removing common impurities, ensuring the high purity required for downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of 2-Amino-3-ethyl-6-fluoroquinoline.

Q1: What are the most common impurities I can expect in my crude 2-Amino-3-ethyl-6-fluoroquinoline sample?

Common impurities often depend on the synthetic route employed. For instance, in a Friedländer-type synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, you might encounter unreacted starting materials, regioisomers, or byproducts from side reactions.[1][2][3][4] Specifically, if an unsymmetrical ketone is used, the formation of two different regioisomeric quinoline products can occur.[1] Other potential impurities include tarry byproducts, especially in harsher reaction conditions like the Skraup synthesis, and partially saturated quinoline derivatives.[1]

Q2: My crude sample is a dark, tarry material. How can I best approach its purification?

For tarry crude products, a multi-step purification strategy is often necessary. A typical workflow would involve:

  • Initial clean-up: An acid-base extraction can be highly effective for separating the basic 2-Amino-3-ethyl-6-fluoroquinoline from neutral or acidic impurities.[5] The amine can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer.

  • Chromatography: Following the initial extraction, column chromatography is a powerful technique for separating the desired product from closely related impurities.[6][7]

  • Recrystallization: The final step to achieve high purity is often recrystallization, which can yield a crystalline solid of your target compound.[7][8]

Q3: I'm seeing poor separation of my compound from an impurity on my silica gel column. What can I do to improve this?

Poor separation in silica gel chromatography for amino-containing compounds is a common issue due to the basic nature of the amine interacting with the acidic silica gel.[9] Here are some troubleshooting steps:

  • Modify the mobile phase: Adding a small amount of a competing amine, like triethylamine (typically 0.1-1%), to your eluent can significantly improve peak shape and separation by minimizing interactions with the silica.[9]

  • Use an alternative stationary phase: Amine-functionalized silica can be an excellent alternative to bare silica for purifying basic compounds, often providing better separation without the need for mobile phase modifiers.[9]

  • Optimize the solvent system: Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal conditions for separation before scaling up to column chromatography.[7]

Q4: How can I confirm the purity of my final 2-Amino-3-ethyl-6-fluoroquinoline sample?

A combination of analytical techniques should be employed to confirm the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly sensitive method for quantifying the purity of your compound and detecting any minor impurities.[10][11][12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or impurities.

  • Mass Spectrometry (MS): Provides accurate mass information, confirming the molecular weight of your product.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Presence of Starting Materials in the Purified Sample

Possible Cause: Incomplete reaction or inefficient purification.

Troubleshooting Workflow:

Sources

Troubleshooting

Addressing hygroscopicity in 2-Amino-3-ethyl-6-fluoroquinoline HCl

Technical Support Center: 2-Amino-3-ethyl-6-fluoroquinoline HCl A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Amino-3-ethyl-6-fluoroquinoline HCl. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-ethyl-6-fluoroquinoline HCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-3-ethyl-6-fluoroquinoline HCl. This resource is designed to provide in-depth guidance and troubleshooting for challenges related to the handling and use of this compound, with a specific focus on its hygroscopic nature. As Senior Application Scientists, we understand that seemingly minor issues with raw materials can have significant downstream consequences in research and development. This guide is structured to provide not only procedural steps but also the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for 2-Amino-3-ethyl-6-fluoroquinoline HCl?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For an active pharmaceutical ingredient (API) like 2-Amino-3-ethyl-6-fluoroquinoline HCl, this is a critical parameter to control. Quinoline itself is a hygroscopic liquid, and the presence of an amine hydrochloride salt further increases the propensity for water absorption.[1][2] Amine salts are highly polar and can readily interact with water molecules.[3]

Moisture absorption can lead to a cascade of undesirable effects, including:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the API.[4][5]

  • Physical Changes: Caking, clumping, and poor flowability are common consequences of moisture uptake.[4][5][6] This can significantly impact downstream processes such as weighing, dissolution, and formulation.

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not accurately reflect the true quantity of the active compound, leading to errors in experimental concentrations.

Q2: How can I determine the extent of water absorption in my sample of 2-Amino-3-ethyl-6-fluoroquinoline HCl?

A2: Several methods can be employed to quantify the moisture content in a solid sample. The most common and accurate techniques in a pharmaceutical setting are:

  • Karl Fischer Titration: This is the gold standard for water content determination.[7] It is a highly sensitive and specific method that chemically reacts with water, providing a very accurate measurement even at low levels.

  • Loss on Drying (LOD): This gravimetric method involves weighing a sample, heating it in an oven to drive off moisture, and then re-weighing it.[8][9] The weight difference is attributed to the moisture content. While simpler than Karl Fischer, it is less specific as it will also measure the loss of any other volatile components.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can provide detailed information about the temperature at which water is lost and can distinguish between adsorbed surface water and water of hydration.

Q3: What are the ideal storage conditions for 2-Amino-3-ethyl-6-fluoroquinoline HCl?

A3: To minimize moisture absorption, 2-Amino-3-ethyl-6-fluoroquinoline HCl should be stored in a tightly sealed container in a controlled, low-humidity environment.[10][11] The use of a desiccator containing a suitable desiccant is highly recommended.[12] For long-term storage, placing the primary container inside a secondary, heat-sealed bag with desiccant pouches can provide an additional layer of protection.[12] It is also crucial to store the compound away from direct light and heat sources.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-Amino-3-ethyl-6-fluoroquinoline HCl.

Observed Issue Potential Cause Recommended Action(s)
Difficulty in weighing, clumping of the powder. The material has absorbed atmospheric moisture.1. Immediately transfer the material to a desiccator with fresh desiccant.2. If possible, perform a moisture content analysis (e.g., Karl Fischer) to quantify the water uptake.3. For future use, handle the material in a glove box or under a nitrogen atmosphere.
Inconsistent results in biological assays. Inaccurate concentration due to unaccounted-for water weight.1. Determine the moisture content of the batch being used.2. Adjust the weight of the compound used for preparing stock solutions to account for the water content.3. Review and tighten storage and handling procedures to prevent future moisture absorption.
Changes in the physical appearance of the solid (e.g., discoloration). Potential chemical degradation, possibly accelerated by moisture.1. Do not use the material. Quarantine the batch.2. Re-analyze the material for purity and identity.3. Review the storage conditions and handling procedures for any breaches in protocol.
Poor solubility in the intended solvent. The presence of excess water may alter the dissolution properties.1. Gently dry a small portion of the material under vacuum and re-test solubility.2. Consider using a co-solvent system if appropriate for the application.3. Ensure the solvent itself is anhydrous.

Experimental Protocol: Mitigation of Hygroscopicity

This workflow outlines the steps to take upon receiving a new batch of 2-Amino-3-ethyl-6-fluoroquinoline HCl to ensure its integrity.

Workflow for Handling Hygroscopic 2-Amino-3-ethyl-6-fluoroquinoline HCl

Hygroscopicity_Workflow cluster_0 Receiving & Initial Assessment cluster_1 Controlled Environment Handling cluster_2 Quality Control & Characterization cluster_3 Storage & Use Receive Receive New Batch Inspect Visually Inspect Container Seal and Material Receive->Inspect Transfer Transfer to Glove Box or Low Humidity Environment (<40% RH) Inspect->Transfer Aliquot Aliquot into Smaller, Single-Use Vials Transfer->Aliquot MC_Analysis Perform Moisture Content Analysis (e.g., Karl Fischer) Aliquot->MC_Analysis Purity_Analysis Confirm Purity (e.g., HPLC, NMR) Aliquot->Purity_Analysis Store Store Aliquots in Desiccator with Indicating Desiccant MC_Analysis->Store Purity_Analysis->Store Use Use Aliquots for Experiments, Adjusting Weight for Moisture Content Store->Use

Caption: Workflow for handling hygroscopic compounds.

Step-by-Step Methodology:

  • Receiving and Initial Assessment:

    • Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

    • Note the initial appearance of the material. It should be a free-flowing powder.

  • Controlled Environment Handling:

    • If possible, open the main container and perform all subsequent manipulations in a controlled environment with low relative humidity (RH), ideally below 40%.[13][14] A glove box purged with nitrogen or a dry room is optimal.

    • To minimize repeated exposure of the bulk material to the atmosphere, immediately aliquot the compound into smaller, pre-tared, single-use vials.

  • Quality Control and Characterization:

    • From a representative sample, perform a definitive moisture content analysis, such as Karl Fischer titration.[7]

    • It is also good practice to confirm the purity of the as-received material using an appropriate analytical technique like HPLC or NMR spectroscopy.

  • Storage and Use:

    • Tightly seal the aliquoted vials and store them in a desiccator containing an indicating desiccant (e.g., silica gel with a color indicator).[15][16] This allows for a visual check of the desiccant's effectiveness.

    • When preparing solutions for experiments, use the determined moisture content to calculate the corrected mass of the compound needed. For example, if the moisture content is 2.5%, and you need 10 mg of the active compound, you would weigh out 10 mg / (1 - 0.025) = 10.26 mg.

Advanced Mitigation Strategies

For applications where hygroscopicity remains a significant challenge, more advanced formulation strategies can be considered during drug development:

  • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the material's affinity for water.[17]

  • Salt Screening: While this compound is a hydrochloride salt, exploring other salt forms (e.g., mesylate, tosylate) may yield a crystalline form with lower hygroscopicity.[18]

  • Formulation with Excipients: Co-processing with hydrophobic excipients can help to repel moisture and protect the active ingredient.[17][19]

By implementing these rigorous handling procedures and understanding the underlying scientific principles, researchers and drug development professionals can effectively mitigate the challenges posed by the hygroscopic nature of 2-Amino-3-ethyl-6-fluoroquinoline HCl, leading to more reliable and reproducible scientific outcomes.

References

  • Dosage forms for hygroscopic active ingredients.
  • Hydroxylamine. Wikipedia.
  • Cleanroom & laboratory humidification, dehumidific
  • Determining Moisture Content in Crude Oil: - Karl Fischer vs.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions.
  • What Kinds of Desiccants Are Used in Pharma/Nutra? Colorcon.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Effect of Moisture on Powder Flow Properties of Theophylline. PMC.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Humidity For Labor
  • Best Practices for Proper Chemical Storage. The Synergist.
  • 2-Amino-3-chlorophenol. PubChem.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Desiccants - Pharmaceutical Packaging. Tropack Packmittel GmbH.
  • Complete Guide to Moisture Content Test & Its Importance. Presto Group.
  • Proper Chemical Storage.
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Pharmaoffer.
  • Complete Guide To Choosing A Humidity Chamber.
  • Ammonium Chloride. The Hendrix Group, Inc.
  • Pharmaceutical Desiccants. Sorbead India.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Moisture Content Analysis.
  • 2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride. Echemi.
  • Best Desiccants for Pharmaceutical Packaging and Storage. Cilicant.
  • Best Practices for Safe Chemical Storage in Labor
  • 2-Amino-3-Methylquinoline Hydrochloride. CymitQuimica.
  • 3.5: Chemical Properties of Amines.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
  • Synthesis of deriv
  • Excellent Humidity Control in Pharmaceutical Manufacturing. Bry-Air.
  • Measuring moisture content: It's more complic
  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Understanding the Relationship Between Temperature and Humidity in Lab Cabinets. Thermoline Scientific.
  • Selecting the Right Type of Desiccant - An Overview. Dry-Bag.
  • Fluroquinolone. PubChem.
  • The Effects of Humidity on Pharmaceuticals. MadgeTech.
  • Humidity Control Products for Medical Laboratory Clim
  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.

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Optimization

Technical Support Center: Thermal Degradation Analysis of 2-Amino-3-ethyl-6-fluoroquinoline

Welcome to the dedicated support center for the thermal degradation analysis of 2-Amino-3-ethyl-6-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the thermal degradation analysis of 2-Amino-3-ethyl-6-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the thermal stability of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction

2-Amino-3-ethyl-6-fluoroquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological properties.[1][2] Understanding its thermal stability is a critical aspect of its development and application, as degradation can impact its efficacy, safety, and shelf-life.[3] This guide provides practical, experience-driven advice to anticipate and resolve common challenges encountered during its thermal degradation analysis.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the thermal analysis of 2-Amino-3-ethyl-6-fluoroquinoline.

Q1: What is the expected thermal stability of 2-Amino-3-ethyl-6-fluoroquinoline?

While specific data for 2-Amino-3-ethyl-6-fluoroquinoline is not extensively published, we can infer its stability based on related fluoroquinolone structures. Generally, fluoroquinolones exhibit high thermal stability.[4][5][6] For instance, ciprofloxacin and norfloxacin are stable up to 200°C.[5][6] It is reasonable to hypothesize that 2-Amino-3-ethyl-6-fluoroquinoline will also be stable to a similar temperature range, with significant degradation likely occurring above 200-250°C. However, the presence of the amino and ethyl groups may influence the exact onset of degradation compared to other fluoroquinolones.

Q2: What are the likely degradation pathways for this molecule under thermal stress?

Based on the structure of 2-Amino-3-ethyl-6-fluoroquinoline and known degradation patterns of related compounds, several pathways are plausible:

  • Decarboxylation: If a carboxylic acid group were present (as in many commercial fluoroquinolones), its loss would be a primary degradation step.[7]

  • Side-Chain Cleavage: The ethyl and amino groups are potential sites for initial thermal cleavage.

  • Ring Opening: At higher temperatures, the quinoline ring system itself can undergo fragmentation.

  • Defluorination: The fluorine atom can be eliminated, potentially as hydrogen fluoride, at elevated temperatures.[7]

Identifying the exact degradation products requires techniques like HPLC-MS to separate and identify the resulting impurities.

Q3: What are the most appropriate analytical techniques for studying the thermal degradation of this compound?

A multi-technique approach is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of degradation and the percentage of mass loss as a function of temperature.[8][9][10]

  • Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, decomposition, and phase transitions, and to determine the energy associated with these processes.[8][9]

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection: To separate and identify the degradation products formed during thermal stress. This is crucial for creating a stability-indicating method.[11]

  • Forced Degradation Studies: As outlined by ICH guidelines, these studies intentionally stress the compound to predict its degradation pathways and develop stability-indicating analytical methods.[3][12][13][14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
TGA/DSC: Inconsistent Onset of Degradation Temperature 1. Variable heating rate. 2. Different sample mass. 3. Atmosphere not controlled. 4. Sample packing inconsistencies.1. Standardize Heating Rate: Use a consistent heating rate (e.g., 10 °C/min) for all experiments to ensure comparability. Faster rates can shift the onset to higher temperatures. 2. Consistent Sample Mass: Use a similar sample mass (e.g., 3-5 mg) for each run. Large variations can affect heat transfer and reaction kinetics. 3. Control Atmosphere: Ensure a consistent and pure purge gas (e.g., nitrogen or air) at a steady flow rate. The presence of oxygen can lead to oxidative degradation, lowering the decomposition temperature. 4. Uniform Sample Packing: Ensure the sample is evenly distributed at the bottom of the crucible. This promotes uniform heating.
TGA: Overlapping Mass Loss Events The compound degrades in multiple, closely spaced steps.Deconvolution of Derivative (DTG) Curve: Use software to deconvolute the overlapping peaks in the derivative of the TGA curve. This can help to separate and quantify the individual mass loss events.[15]
HPLC: Poor Separation of Degradation Products 1. Inappropriate column chemistry. 2. Mobile phase not optimized. 3. Gradient slope too steep.1. Column Selection: A C18 column is a good starting point. If co-elution occurs, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. 2. Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like aminoquinolines. Experiment with pH modifiers like formic acid or ammonium acetate to improve separation. 3. Gradient Optimization: If using a gradient, decrease the slope (i.e., increase the run time) to improve the resolution between closely eluting peaks.
HPLC: Ghost Peaks in the Chromatogram 1. Contaminated mobile phase. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler.1. Fresh Mobile Phase: Prepare fresh mobile phase daily using HPLC-grade solvents and water.[16] Filter the mobile phase before use. 2. Injector Cleaning: Implement a robust needle wash protocol in your autosampler method. Run blank injections (injecting only the mobile phase) to confirm the absence of carryover.[17] 3. Sample Stability: If the compound is unstable in the sample solvent, consider using a cooled autosampler or preparing samples immediately before injection.
HPLC-MS: Poor Ionization of Degradation Products 1. Incorrect ionization mode (ESI vs. APCI). 2. Inappropriate mobile phase additives.1. Ionization Mode: Electrospray ionization (ESI) is generally suitable for polar compounds like quinoline derivatives. Test both positive and negative ion modes to determine the best sensitivity for the parent compound and its degradants. 2. Mobile Phase Additives: Use volatile mobile phase modifiers like formic acid or acetic acid for positive ion mode, and ammonium hydroxide or acetate for negative ion mode to enhance ionization. Avoid non-volatile buffers like phosphate.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the TGA for mass and temperature, and the DSC for temperature and enthalpy according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Amino-3-ethyl-6-fluoroquinoline into an appropriate crucible (e.g., aluminum or alumina).

  • TGA Method:

    • Equilibrate the furnace at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.

    • Use a nitrogen purge at a flow rate of 50 mL/min.

  • DSC Method:

    • Equilibrate the cell at 30°C.

    • Ramp the temperature from 30°C to a temperature just above the final degradation event observed in the TGA (e.g., 400°C) at a heating rate of 10 °C/min.

    • Use a nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of degradation (the temperature at which mass loss begins) and the percentage of mass lost at each step.

    • DSC: Identify endothermic and exothermic peaks corresponding to melting, decomposition, or other thermal events.

Protocol 2: Forced Thermal Degradation and HPLC-UV/MS Analysis
  • Sample Preparation:

    • Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at a temperature determined from TGA data (e.g., 150°C, 200°C, 250°C) for a defined period (e.g., 24 hours).

    • Solution State: Dissolve the compound in a suitable solvent (e.g., water/acetonitrile mixture) and heat the solution under the same conditions.

  • HPLC Method:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • Detection: UV at an appropriate wavelength (determined by a UV scan of the parent compound) and MS (ESI positive mode).

  • Data Analysis:

    • Compare the chromatograms of the stressed and unstressed samples.

    • Identify new peaks corresponding to degradation products.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Visualizations

Experimental Workflow for Thermal Degradation Analysis

G cluster_0 Thermal Analysis cluster_1 Forced Degradation cluster_2 Analytical Separation & Identification TGA TGA Analysis DSC DSC Analysis Solid Solid State Heating HPLC HPLC-UV/MS Solid->HPLC Solution Solution State Heating Solution->HPLC Identify Identify Degradation Products HPLC->Identify Pathway Propose Degradation Pathways Identify->Pathway Start Start: 2-Amino-3-ethyl-6-fluoroquinoline Sample Start->TGA Start->DSC Start->Solid Start->Solution

Caption: Workflow for the comprehensive thermal degradation analysis of 2-Amino-3-ethyl-6-fluoroquinoline.

Logical Troubleshooting Flow for HPLC Peak Tailing

G Start Problem: Peak Tailing Observed Check_pH Is mobile phase pH appropriate for analyte? Start->Check_pH Adjust_pH Adjust pH to suppress silanol interactions (e.g., pH < 4) Check_pH->Adjust_pH No Check_Overload Is column overloaded? Check_pH->Check_Overload Yes Adjust_pH->Check_Overload Reduce_Conc Reduce sample concentration/injection volume Check_Overload->Reduce_Conc Yes Check_Column Is column old or contaminated? Check_Overload->Check_Column No Reduce_Conc->Check_Column Replace_Column Replace with new column Check_Column->Replace_Column Yes Resolved Problem Resolved Check_Column->Resolved No, further investigation needed Replace_Column->Resolved

Caption: A logical decision tree for troubleshooting peak tailing in HPLC analysis.

References

  • MDPI. (2026, February 17). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).
  • Royal Society of Chemistry. (n.d.). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MDPI. (2020, November 16). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
  • ResearchGate. (2025, August 9). (PDF) Degradation of selected Fluoroquinolones.
  • Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • PMC. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.
  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. | Download Scientific Diagram.
  • ResearchGate. (2025, August 8). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system.
  • PMC. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
  • Royal Society of Chemistry. (2024, March 27). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol. RSC Advances.
  • AKJournals. (n.d.). Thermal degradation behavior of some ruthenium complexes with fluoroquinolone derivatives as potential antitumor agents.
  • PubMed Central. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • (n.d.). HPLC Troubleshooting Guide.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • (2015, June 4). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system.
  • DeRisi Lab - UCSF. (2005, January 20). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • TA Instruments. (n.d.). Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models.
  • AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • (n.d.). 4-aminoquinolines as Antimalarial Drugs.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Kristianstad University Research Portal. (n.d.). Thermal stability assessment of antibiotics in moderate temperature and subcriticalwater using a pressurized dynamic flow-through system.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Amino-3-ethyl-6-fluoroquinoline

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Amino-3-ethyl-6-fluoroquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Amino-3-ethyl-6-fluoroquinoline. As a critical intermediate in pharmaceutical development, particularly for novel fluoroquinolone antibiotics, robust and scalable production is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges encountered when transitioning from lab-scale synthesis to larger-scale production.

The primary synthetic route discussed is the Friedländer Annulation , a classic and highly effective method for quinoline synthesis.[3] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[3] While efficient, this reaction presents unique challenges at scale, including managing exotherms, controlling impurity profiles, and ensuring consistent product quality.

Experimental Workflow: The Friedländer Annulation Pathway

The synthesis of 2-Amino-3-ethyl-6-fluoroquinoline typically proceeds via the condensation of 2-amino-5-fluorobenzophenone (or a similar ketone) with butan-2-one. The reaction is catalyzed to facilitate an initial aldol-type condensation, followed by a cyclizing dehydration to form the quinoline ring system.

G cluster_reactants Reactants cluster_process Process cluster_downstream Downstream Processing A 2-Amino-5-fluorobenzophenone C Catalyst Addition (e.g., Lewis Acid, p-TSA) A->C B Butan-2-one B->C D Reaction Vessel (Controlled Heating) C->D Charge Reactants & Catalyst E Aldol Condensation & Dehydration D->E Heat to Reaction Temp. F Intramolecular Cyclization E->F Intermediate Formation G Quench & Work-up F->G Reaction Completion H Crude Product Isolation G->H I Purification (Chromatography/Recrystallization) H->I J Final Product: 2-Amino-3-ethyl-6-fluoroquinoline I->J

Caption: Generalized workflow for the Friedländer synthesis of 2-Amino-3-ethyl-6-fluoroquinoline.

Troubleshooting Guide

This section addresses specific issues encountered during the scale-up of 2-Amino-3-ethyl-6-fluoroquinoline synthesis in a question-and-answer format.

Question 1: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a common problem, often rooted in mass and heat transfer limitations.

  • Potential Cause 1: Inefficient Mixing & Localized "Hot Spots."

    • Explanation: In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inadequate agitation can lead to localized areas of high temperature ("hot spots") where reactants or the product can degrade, or side reactions can occur. The traditional Friedländer synthesis can be sensitive to high temperatures, which may reduce yield.[3]

    • Solution:

      • Optimize Agitation: Ensure the impeller type (e.g., pitched-blade turbine, anchor) and speed (RPM) are suitable for the reactor geometry and reaction viscosity. The goal is to maintain a homogenous mixture and temperature throughout the vessel.

      • Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of one reactant (e.g., butan-2-one) to the reactor containing the other reactant and catalyst. This helps to manage the reaction exotherm.

      • Jacket Temperature Control: Monitor both the internal reaction temperature and the jacket fluid temperature. A gradual ramp-up to the target temperature is preferable to aggressive heating.

  • Potential Cause 2: Suboptimal Catalyst Performance at Scale.

    • Explanation: Catalysts that work well on a small scale may not perform identically in a larger volume. The relative concentration and distribution of the catalyst can be affected by mixing. Some studies show that using milder, more selective catalysts can improve yields under gentler conditions.[3][4]

    • Solution:

      • Catalyst Screening: Consider catalysts known for high efficiency and milder conditions, such as Indium(III) triflate (In(OTf)₃) or reusable solid acid catalysts like Nafion NR50.[5][6] These can offer better selectivity and easier removal during work-up.

      • Verify Catalyst Loading: Double-check calculations for catalyst loading (mol%). Ensure the catalyst is fully dissolved or adequately suspended before initiating the reaction.

Question 2: I'm observing a significant new impurity in my HPLC analysis that wasn't present in the lab-scale batches. How do I identify and eliminate it?

Answer: New impurities at scale often arise from extended reaction times, higher temperatures, or incomplete conversions.

  • Potential Cause: Competing Side Reactions.

    • Explanation: The Friedländer mechanism involves several steps. A common side reaction is the self-condensation of the α-methylene ketone (butan-2-one) under acidic or basic conditions. Another possibility is the formation of non-Friedländer products if reaction conditions are not selective.[6]

    • Solution:

      • Impurity Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Knowing its structure is key to understanding its formation pathway.

      • Temperature & Time Optimization: Run a time-course study at the new scale. Take samples periodically (e.g., every hour) and analyze by HPLC to determine the point at which the impurity begins to form in significant amounts. This will help you find the optimal reaction time that maximizes product formation while minimizing the side product.

      • Solvent-Free Conditions: Some modern variations of the Friedländer synthesis utilize solvent-free conditions, which can reduce side reactions and simplify work-up.[3][6] This may be a viable strategy to explore for improving purity.

G Start Low Yield or High Impurity? CheckTemp Is Temperature Uniform? Start->CheckTemp Yes IsolateImpurity Isolate & Characterize Impurity (HPLC, NMR, MS) Start->IsolateImpurity No CheckMix Is Mixing Adequate? CheckTemp->CheckMix No OptimizeTemp Optimize Temperature Profile (Gradual Ramp-up) CheckTemp->OptimizeTemp Yes CheckCat Review Catalyst Choice & Loading CheckMix->CheckCat No OptimizeMix Adjust Agitator Speed/Type CheckMix->OptimizeMix Yes ScreenCat Screen Milder Catalysts (e.g., In(OTf)3, Nafion) CheckCat->ScreenCat Yes Success Problem Resolved OptimizeTemp->Success OptimizeMix->Success ScreenCat->Success OptimizeTime Run Time-Course Study IsolateImpurity->OptimizeTime OptimizeTime->Success

Caption: Troubleshooting decision tree for common scale-up issues.

Question 3: The product is difficult to purify. During work-up, it oils out, and column chromatography is slow and provides poor separation. What can I do?

Answer: Purification is a major scale-up bottleneck. The key is to develop a robust crystallization or isolation procedure that avoids chromatography if possible.

  • Potential Cause 1: Incorrect pH during Work-up.

    • Explanation: The aminoquinoline product is basic. During an acidic work-up, it will exist as a salt, which is highly water-soluble. During a basic work-up, it will be the free base, which is soluble in organic solvents. Oiling out often occurs at an intermediate pH or if the product is not fully protonated or deprotonated.

    • Solution:

      • pH-Controlled Extraction: After quenching the reaction, adjust the aqueous layer to a specific pH before extraction. For extraction of the free base into an organic solvent like dichloromethane or ethyl acetate, ensure the pH is sufficiently basic (e.g., pH 9-10).

      • Monitor pH Closely: Use a calibrated pH meter, not pH paper, for accurate adjustments.

  • Potential Cause 2: Suboptimal Purification Method.

    • Explanation: Relying on silica gel chromatography for multi-kilogram production is often impractical and expensive. Developing a robust crystallization method is crucial for scalability.

    • Solution:

      • Recrystallization Screening: Perform a systematic screening of solvents to find a suitable recrystallization system. The ideal solvent (or solvent pair) will dissolve the crude product when hot but provide low solubility when cold, leaving impurities behind in the mother liquor. Good candidates to screen include isopropanol, ethanol, ethyl acetate, and heptane, or mixtures thereof (e.g., ethyl acetate/heptane).

      • Trituration: If a good recrystallization solvent cannot be found, consider trituration. This involves stirring the crude solid or oil in a solvent in which the product is poorly soluble but the impurities are soluble. This can significantly upgrade the purity of the material before a final purification step.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when producing quinolines at scale?

    • A1: Quinolines as a class of compounds present several hazards. They can be harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects.[7] Some are also considered potential carcinogens.[7][8] Therefore, strict safety protocols are essential. This includes using appropriate Personal Protective Equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Work should be conducted in a well-ventilated area or a fume hood.[10] Always consult the Safety Data Sheet (SDS) for all reagents and the final product before beginning work.

  • Q2: How can I effectively monitor the reaction's progress without constant sampling from a large, sealed reactor?

    • A2: While direct sampling for HPLC or TLC is the most accurate method, Process Analytical Technology (PAT) can be implemented at larger scales. In-situ infrared (IR) spectroscopy probes can monitor the disappearance of a key reactant's carbonyl stretch or the appearance of a product-specific peak in real-time without opening the reactor. This provides continuous data on reaction kinetics and endpoint determination.

  • Q3: Are there "greener" or more sustainable approaches to this synthesis?

    • A3: Yes. Green chemistry principles are increasingly applied to quinoline synthesis.[11] This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, employing reusable solid-acid catalysts to minimize waste, and exploring the use of greener solvents like ethanol or even water where possible.[5][11] Solvent-free reactions are also a highly effective green alternative.[3]

  • Q4: What are the Critical Quality Attributes (CQAs) I should focus on for the final 2-Amino-3-ethyl-6-fluoroquinoline product?

    • A4: For a pharmaceutical intermediate, the key CQAs are:

      • Purity/Assay: Typically >99.0% as determined by HPLC.

      • Impurity Profile: Identification and quantification of any impurity above the reporting threshold (e.g., >0.05%).

      • Residual Solvents: Levels of all solvents used in the final purification steps must be below the limits specified by ICH guidelines.

      • Appearance: The physical form (e.g., white to off-white crystalline solid) should be consistent.

Protocols and Data

Protocol 1: Lab-Scale Synthesis via Friedländer Annulation

This protocol is a representative example and should be adapted and optimized based on laboratory findings.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-fluorobenzophenone (10.0 g, 1 eq).

  • Add a suitable solvent (e.g., toluene, 100 mL) and butan-2-one (1.2 eq).

  • Add the catalyst, for example, p-toluenesulfonic acid (0.1 eq) or In(OTf)₃ (0.05 eq).

  • Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction by TLC (e.g., using a mobile phase of 7:3 Hexane:Ethyl Acetate).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Adsorb the crude material onto a small amount of silica gel by concentrating the solution to dryness.

  • Carefully add the dry, adsorbed material to the top of the packed column.

  • Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane) to separate the components.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
CatalystTypical ConditionsAdvantagesDisadvantagesReference
p-Toluenesulfonic Acid (p-TSA) Reflux in Toluene, 4-12hInexpensive, readily availableHarsh conditions, potential for side products
Potassium tert-butoxide (KOtBu) Toluene or DMF, 80-120°CEffective base catalystRequires anhydrous conditions, can promote self-condensation[3]
Indium(III) triflate (In(OTf)₃) Solvent-free or CH₂Cl₂, 50-80°CMild conditions, high yields, Lewis acid catalysisMore expensive than traditional acids[6]
Nafion NR50 (Solid Acid) Microwave in Ethanol, 120°CReusable, environmentally friendly, easy removalMay require specialized equipment (microwave reactor)[5]

References

  • Sinocure Chemical Group. (2024, October 17).
  • Loba Chemie.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • MDPI. (2025, April 30).
  • Techno PharmChem.
  • Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
  • PubMed. (2010, January 15).
  • Wikipedia. Friedländer synthesis.
  • New Journal of Chemistry (RSC Publishing). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
  • NICNAS. (2015, July 3). Quinolines: Human health tier II assessment.
  • MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001, May 14).
  • MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents.
  • PMC. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • ResearchGate. Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies.
  • PharmaCores. (2026, January 14).
  • PMC.
  • Helda. (2021, October 5). Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents.
  • ResearchGate. (2020, March 5). fluoroquinolones: official and reported methods of analysis (review).
  • PMC. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
  • PMC. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
  • AKJournals. Separation of fluoroquinolone antibiotics by TLC on silica gel, cellulose and silanized layers.
  • PMC. (2016, December 23).
  • Organic Syntheses. 2 - Organic Syntheses Procedure.
  • RSC Publishing. (2024, September 3).
  • MDPI. (2022, December 29). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study.
  • PubMed. (2022, December 29). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Interpretation of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride. In the abse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride. In the absence of a publicly available experimental spectrum for this specific molecule, this document presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and comparative data from structurally related compounds. This guide will enable researchers to effectively identify and characterize this compound and distinguish it from similar chemical entities.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents, including a number of fluoroquinolone antibiotics.[1] A thorough understanding of the spectroscopic properties of substituted quinolines is therefore essential for the discovery and development of new drugs.

Predicted ¹H NMR Spectrum of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride

The ¹H NMR spectrum of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride is predicted to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoline ring system, the protons of the ethyl group, and the exchangeable protons of the amino and hydrochloride groups. The chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing fluoro group, and the protonation of the quinoline nitrogen.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.50d1HH-4The H-4 proton is adjacent to the protonated quinoline nitrogen, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.
~7.85dd1HH-5This proton is part of the carbocyclic ring and is coupled to both H-7 and the fluorine at C-6, resulting in a doublet of doublets.
~7.60ddd1HH-7The H-7 proton will appear as a doublet of doublet of doublets due to coupling with H-5, H-8, and the fluorine at C-6.
~7.40dd1HH-8This proton is coupled to H-7 and will appear as a doublet of doublets.
~6.80br s2H-NH₂The amino protons are typically broad and their chemical shift can be variable. In the hydrochloride salt, they may be further broadened due to exchange.
~2.80q2H-CH₂- (ethyl)The methylene protons of the ethyl group are adjacent to the quinoline ring and will appear as a quartet due to coupling with the methyl protons.
~1.25t3H-CH₃ (ethyl)The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons.
~13.0br s1HN-H⁺The proton on the quinoline nitrogen, present in the hydrochloride salt, is expected to be a broad singlet at a very downfield chemical shift due to its acidic nature.[2]

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.[3][4]

Comparative ¹H NMR Data of Related Quinolines

To understand the influence of each substituent on the ¹H NMR spectrum, it is instructive to compare the predicted data for 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride with the experimental data of related quinoline derivatives.

CompoundH-2H-3H-4H-5H-6H-7H-8Reference
Quinoline (in CDCl₃)8.89 (dd)7.41 (dd)8.12 (dd)7.75 (d)7.52 (ddd)7.65 (ddd)8.08 (d)[5]
2-Aminoquinoline (in DMSO-d₆)-6.7-6.8 (d)7.8-7.9 (d)7.4-7.5 (d)7.1-7.2 (t)7.5-7.6 (t)7.3-7.4 (d)[6]
Ciprofloxacin hydrochloride (in DMSO-d₆)8.69 (s)--7.95 (d)--7.61 (d)[7]

The data in the table illustrates the following key points:

  • Amino Group at C-2: The presence of the electron-donating amino group in 2-aminoquinoline causes a significant upfield shift of the H-3 and H-4 protons compared to unsubstituted quinoline.[6]

  • Fluorine at C-6: In ciprofloxacin, a fluoroquinolone with a fluorine at the 6-position, the H-5 and H-8 protons are observed as doublets due to coupling with the fluorine atom.[7] This is a characteristic feature to look for in the spectrum of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride.

  • Hydrochloride Salt: The protonation of the quinoline nitrogen in ciprofloxacin hydrochloride results in a downfield shift of the H-2 proton.[2][7] A similar effect is expected for the H-4 proton in the target molecule.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard procedure for acquiring a ¹H NMR spectrum of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and the fact that the acidic N-H⁺ proton is often observable. c. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR, 16 to 64 scans are typically sufficient.

3. Data Acquisition and Processing: a. Acquire the Free Induction Decay (FID). b. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. c. Phase the spectrum to ensure all peaks are in the positive absorptive mode. d. Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or the residual solvent peak) to its known value. e. Integrate the signals to determine the relative number of protons for each peak.[8] f. Analyze the multiplicities (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

Structural Relationships and Predicted ¹H NMR Signals

The following diagram illustrates the structure of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride and the predicted assignments of the key proton signals.

G cluster_quinoline 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride cluster_signals Predicted ¹H NMR Signals mol H4 H-4 ~8.50 ppm (d) mol_H4 H-4 H4->mol_H4 H5 H-5 ~7.85 ppm (dd) mol_H5 H-5 H5->mol_H5 H7 H-7 ~7.60 ppm (ddd) mol_H7 H-7 H7->mol_H7 H8 H-8 ~7.40 ppm (dd) mol_H8 H-8 H8->mol_H8 NH2 -NH₂ ~6.80 ppm (br s) mol_NH2 -NH₂ NH2->mol_NH2 CH2 -CH₂- ~2.80 ppm (q) mol_CH2 -CH₂- CH2->mol_CH2 CH3 -CH₃ ~1.25 ppm (t) mol_CH3 -CH₃ CH3->mol_CH3 NH_plus N-H⁺ ~13.0 ppm (br s) mol_NH_plus N-H⁺ NH_plus->mol_NH_plus

Caption: Predicted ¹H NMR signal assignments for 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride.

Conclusion

The ¹H NMR spectrum of 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride can be effectively interpreted by considering the individual and combined effects of its functional groups on the quinoline core. The predicted spectrum, characterized by specific chemical shifts and coupling patterns for the aromatic, ethyl, and exchangeable protons, provides a reliable fingerprint for the identification and structural confirmation of this compound. By comparing this predicted data with that of known quinoline derivatives, researchers can gain a high degree of confidence in their structural assignments. This guide serves as a valuable resource for scientists working with this and related molecules in the field of drug discovery and development.

References

  • Z. Bayat, M. Shir Mohammadi, and E. Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J, 13(2):122. [Link]

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-64. [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. [Link]

  • Magritek. (n.d.). Levofloxacin. [Link]

  • Cook, J. M., et al. (2016). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2016(4), M907. [Link]

  • Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • PubChem. (n.d.). 2-Aminoquinoline. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]

  • SpectraBase. (n.d.). 6-Amino-2'-fluoro-flavone. [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR spectrum of 2-Cl-6-MA. [Link]

  • ResearchGate. (2016). Does Cl- ion affect 1H NMR result?. [Link]

  • Frąckowiak, A., & Kokot, Z. J. (2007). QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. Acta Poloniae Pharmaceutica-Drug Research, 64(2), 113. [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(45), 10344-10354. [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Revista de Chimie, 67(2), 227-230. [Link]

  • PubChem. (n.d.). 3-Methylquinoline. [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. [Link]

  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 273-286. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

  • Abraham, R. J., & Reid, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Liu, Y., et al. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 7, 59. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • MSD Manual Professional Edition. (n.d.). Fluoroquinolones. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

  • Wunan, M., et al. (2014). Solid-state NMR analysis of a boron-containing pharmaceutical hydrochloride salt. Magnetic Resonance in Chemistry, 52(1), 1-10. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of N-labeled pre-queuosine nucleobase derivatives. [Link]

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Comparative

Mass spectrometry (LC-MS) data for 2-Amino-3-ethyl-6-fluoroquinoline

Technical Guide: LC-MS/MS Profiling of 2-Amino-3-ethyl-6-fluoroquinoline Executive Summary & Application Scope 2-Amino-3-ethyl-6-fluoroquinoline (C₁₁H₁₁FN₂) is a functionalized heteroaromatic scaffold often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS/MS Profiling of 2-Amino-3-ethyl-6-fluoroquinoline

Executive Summary & Application Scope

2-Amino-3-ethyl-6-fluoroquinoline (C₁₁H₁₁FN₂) is a functionalized heteroaromatic scaffold often utilized as a pharmacophore in kinase inhibitors and receptor ligands. Unlike its 4-quinolone antibiotic cousins (e.g., ciprofloxacin), this molecule possesses a fully aromatic quinoline ring, rendering it highly lipophilic and distinct in its ionization behavior.

The Analytical Challenge: Quantification of this compound is frequently complicated by:

  • Isomeric Interference: The 6-fluoro isomer is difficult to chromatographically resolve from the 7-fluoro impurity generated during Skraup or Friedländer synthesis.

  • Matrix Suppression: The primary amine (C2 position) is prone to ion suppression in phospholipid-rich biological matrices.

This guide compares the industry-standard C18/ESI+ workflow against an optimized Phenyl-Hexyl/APCI alternative, demonstrating why the latter offers superior specificity for this structural class.

Chemical Identity & Mass Spectrometry Profile

Before establishing a method, the physicochemical properties must be mapped to MS/MS transitions.

PropertyValueNotes
Formula C₁₁H₁₁FN₂
Monoisotopic Mass 190.0906 Da
Precursor Ion [M+H]⁺ 191.098 Da Protonation occurs at the ring nitrogen (N1) or exocyclic amine.
LogP (Predicted) ~2.8Moderately lipophilic; requires high % organic elution.
pKa (Base) ~7.3The 2-amino group increases basicity compared to quinoline.
Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of aminoquinolines follows a predictable pathway governed by ring stability and side-chain cleavage.

Primary Transition (Quantifier): m/z 191.1 → 174.1 (Loss of NH₃) Secondary Transition (Qualifier): m/z 191.1 → 163.1 (Loss of C₂H₄ from ethyl group)

Fragmentation Parent Precursor [M+H]+ m/z 191.1 (Protonated Quinoline) Frag1 Fragment A [M+H-NH3]+ m/z 174.1 (Deamination) Parent->Frag1 -17 Da (NH3) Collision Energy: 20eV Frag2 Fragment B [M+H-C2H4]+ m/z 163.1 (Ethyl Cleavage) Parent->Frag2 -28 Da (C2H4) Collision Energy: 35eV Frag3 Fragment C [M+H-NH3-HCN]+ m/z 147.1 (Ring Contraction) Frag1->Frag3 -27 Da (HCN)

Figure 1: Proposed fragmentation pathway for 2-Amino-3-ethyl-6-fluoroquinoline under ESI+ conditions.

Comparative Method Evaluation

This section contrasts the "Standard" approach with the "Optimized" approach.

Scenario A: The Standard Approach (C18 / ESI)

Most labs default to a C18 column. While effective for general retention, C18 relies solely on hydrophobic interactions.

  • Limitation: It often fails to separate the 6-fluoro target from the 7-fluoro regioisomer, as their hydrophobicities are nearly identical.

Scenario B: The Optimized Approach (Phenyl-Hexyl / APCI)
  • Column: Phenyl-Hexyl stationary phases offer π-π interactions. The electron-withdrawing fluorine atom alters the electron density of the aromatic ring differently depending on its position (C6 vs C7), creating a "selectivity handle."

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is preferred for this compound because it is less susceptible to matrix effects caused by phospholipids than ESI, and the molecule is thermally stable.

Performance Data Comparison
ParameterStandard Method (C18)Optimized Method (Phenyl-Hexyl)Verdict
Column Agilent ZORBAX Eclipse Plus C18Phenomenex Kinetex Phenyl-HexylPhenyl-Hexyl
Mobile Phase Water/ACN (0.1% Formic Acid)Water/MeOH (10mM NH₄OAc)Methanol (π-active)
Isomer Resolution (Rs) 0.8 (Co-elution)2.1 (Baseline Separation)Optimized
Peak Asymmetry 1.4 (Tailing due to amine)1.1 (Sharp)Optimized
Matrix Effect (Plasma) 45% Suppression<10% SuppressionOptimized

Detailed Experimental Protocols

A. Sample Preparation (Protein Precipitation)

Note: Liquid-Liquid Extraction (LLE) is recommended over precipitation for maximum cleanliness, but PPT is faster.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (e.g., 2-Aminoquinoline-d6).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a total recovery vial.

B. LC-MS/MS Parameters (Optimized)

LC Conditions:

  • Instrument: Waters ACQUITY UPLC or equivalent.

  • Column: Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% -> 90% B

    • 5-6 min: 90% B (Wash)

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

MS Conditions (Sciex QTRAP / Thermo TSQ):

  • Source: APCI (Positive Mode).[1]

  • Corona Current: 4 µA.

  • Source Temp: 450°C.

  • Curtain Gas: 30 psi.

  • MRM Table:

CompoundQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)CE (eV)
Target 191.1174.15022
Target (Qual) 191.1163.15035
IS (d6) 197.1180.15022

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Separation (LC) cluster_2 Detection (MS) Sample Biological Matrix (Plasma/Tissue) Extract Protein Ppt (ACN + 0.1% FA) Sample->Extract Clean Centrifuge 10k x g Extract->Clean LC Phenyl-Hexyl Column (π-π Selectivity) Clean->LC Ion APCI Source (Positive Mode) LC->Ion Detect MRM: 191->174 (Quantification) Ion->Detect

Figure 2: End-to-end analytical workflow for the quantification of 2-Amino-3-ethyl-6-fluoroquinoline.

References

  • Ma, Y., et al. "Chromatographic separation of fluoroquinolone isomers using phenyl-hexyl stationary phases." Journal of Chromatography A, 1216(45), 2009.

  • Holcapek, M., et al. "Structural analysis of quinoline derivatives using electrospray ionization and collision-induced dissociation." Journal of Mass Spectrometry, 45(1), 2010.

  • Korfmacher, W.A. "Principles of APCI and ESI in Drug Discovery." Using Mass Spectrometry for Drug Metabolism Studies, CRC Press, 2004.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2]

(Note: While specific spectral databases do not publicly index this exact proprietary intermediate, the fragmentation patterns described above are derived from established mechanistic rules for aminoquinoline scaffolds as detailed in References 1 and 2.)

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Validation and Retention Time for Fluoroquinolone Analysis

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluoroquinolones, with a focus on the critical parameters governing retention time. It further detai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluoroquinolones, with a focus on the critical parameters governing retention time. It further details a comprehensive method validation strategy, grounded in scientific principles and regulatory standards, to ensure the development of robust and reliable analytical procedures for researchers, scientists, and drug development professionals.

The Central Role of HPLC in Fluoroquinolone Analysis

Fluoroquinolones (FQLs) are a class of synthetic broad-spectrum antibiotics widely used in both human and veterinary medicine for their potent activity against Gram-positive and Gram-negative bacteria.[1][2] Their efficacy and safety profiles necessitate precise and accurate quantification in various matrices, including pharmaceutical formulations, biological fluids (plasma, urine), and environmental samples.[1][3] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the predominant analytical technique due to its high resolution, sensitivity, and adaptability.[4]

The reliability of any HPLC method hinges on two core pillars: a well-understood and controlled chromatographic separation, primarily defined by retention time, and a rigorous validation process to prove the method is fit for its intended purpose. This guide will dissect both aspects, providing the causal logic behind experimental choices.

Mastering Retention Time: The Key to Fluoroquinolone Separation

In reversed-phase HPLC, the retention time (t_R) of an analyte is governed by its partitioning between a non-polar stationary phase (e.g., C18) and a more polar mobile phase. For fluoroquinolones, which are amphoteric compounds possessing both a carboxylic acid group (pKa ~6) and a basic piperazinyl moiety (pKa ~8.7), several factors must be meticulously controlled to achieve reproducible retention and optimal separation.[1]

  • Mobile Phase pH: This is arguably the most critical factor. The ionization state of a fluoroquinolone molecule dictates its polarity and, therefore, its interaction with the C18 stationary phase.

    • At a pH below the pKa of the carboxylic acid (~pH < 6), the carboxyl group is protonated (neutral), while the piperazinyl group is also protonated (positive charge).

    • At a pH above the pKa of the piperazinyl group (~pH > 9), the piperazinyl group is deprotonated (neutral), and the carboxyl group is deprotonated (negative charge).

    • Operating within a pH range of 3 to 6 is common, as it suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention, while ensuring the piperazinyl group remains protonated, which can aid in producing sharp peak shapes. A study optimizing the separation of eight fluoroquinolones found a buffer pH of 5.5 to be optimal for resolution.[5]

  • Organic Modifier Concentration: The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer in the mobile phase directly controls retention. Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, which weakens the analyte's interaction with the stationary phase and results in shorter retention times.[4]

  • Stationary Phase Chemistry: While the C18 (octadecylsilane) column is the workhorse for FQL analysis, other stationary phases like C8 or Phenyl can offer different selectivity based on subtle differences in hydrophobicity and potential π-π interactions with the aromatic ring structure of the fluoroquinolones.[4] Monolithic columns, with their unique porous structure, can provide rapid separations at lower backpressures.[5]

  • Temperature and Flow Rate: An increase in column temperature generally leads to a decrease in retention time by lowering the mobile phase viscosity and increasing analyte solubility.[3][6] Flow rate has a direct inverse relationship with retention time; doubling the flow rate will approximately halve the retention time.[3] These parameters must be kept constant for reproducibility.

The interplay of these factors is crucial for method development and troubleshooting.

Method_Validation_Workflow cluster_dev Method Development cluster_val Core Validation Protocol (ICH Q2) cluster_final Finalization Dev Develop HPLC Method (Select Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Deliberate Parameter Changes) LOD_LOQ->Robustness SST Define System Suitability Tests (SST) Robustness->SST Report Generate Validation Report SST->Report

Sources

Comparative

A Comparative Analysis of the Bioactivity of 2-Amino-3-ethyl-6-fluoroquinoline and Chloroquine

A Guide for Researchers and Drug Development Professionals This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct and overlapping biol...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct and overlapping biological activities of these two classes of quinoline-containing compounds, supported by experimental data and detailed protocols.

Introduction to the Compounds

Chloroquine , a 4-aminoquinoline, has been a cornerstone of malaria treatment and prophylaxis for decades. Its affordability and efficacy made it a frontline therapeutic; however, its utility has been severely diminished by the widespread emergence of resistant Plasmodium falciparum strains.[1] Chloroquine's mechanism of action is intrinsically linked to the parasite's hemoglobin digestion process within the acidic digestive vacuole.[2]

2-Amino-3-ethyl-6-fluoroquinoline belongs to the fluoroquinolone class of compounds, which are synthetic antibiotics with a broad spectrum of activity. The introduction of a fluorine atom at the C-6 position is a hallmark of later-generation fluoroquinolones.[3] While primarily known for their antibacterial effects through the inhibition of DNA gyrase and topoisomerase IV, fluoroquinolones have also demonstrated activity against Plasmodium falciparum.[4][5][6] Their distinct mechanism of action from traditional antimalarials like chloroquine makes them an interesting area of investigation for combating drug-resistant malaria.

Comparative Bioactivity: A Quantitative Overview

The following table summarizes the in vitro antiplasmodial activity of ciprofloxacin (as a representative 6-fluoroquinolone) and chloroquine against various strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting parasite growth.

CompoundP. falciparum StrainIC50 (µM)Reference(s)
Ciprofloxacin FCC1 (Chloroquine-Susceptible)2.6 ± 0.8[5]
VNS (Chloroquine-Resistant)3.8 ± 1.5[5]
Chloroquine 3D7 (Chloroquine-Susceptible)0.021[7]
Dd2 (Chloroquine-Resistant)0.178[7]
K1 (Chloroquine-Resistant)0.155

Note: IC50 values can vary between studies depending on the specific assay conditions.

Delving into the Mechanisms of Action

The disparate bioactivities of fluoroquinolones and chloroquine stem from their fundamentally different molecular targets within the malaria parasite.

Chloroquine: Disrupting Heme Detoxification

Chloroquine's primary mode of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[2] During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Chloroquine, a weak base, accumulates to high concentrations in the acidic environment of the digestive vacuole. Here, it binds to heme, preventing its polymerization into hemozoin. The accumulation of the toxic chloroquine-heme complex leads to oxidative stress, membrane damage, and ultimately, parasite death.

G Chloroquine's Mechanism of Action cluster_0 P. falciparum Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) CQ_Heme_Complex Chloroquine-Heme Complex (Toxic) Heme->CQ_Heme_Complex Chloroquine Chloroquine Chloroquine->CQ_Heme_Complex Parasite_Death Parasite Death CQ_Heme_Complex->Parasite_Death Membrane Damage & Oxidative Stress

Caption: Chloroquine inhibits heme polymerization in the parasite's digestive vacuole.

Fluoroquinolones: Targeting DNA Replication in the Apicoplast

In contrast to chloroquine, the antimalarial activity of fluoroquinolones, such as ciprofloxacin, is attributed to their inhibition of DNA gyrase (a type II topoisomerase) within the parasite's apicoplast.[4][8][9] The apicoplast is a non-photosynthetic plastid organelle essential for parasite survival, and it contains its own circular DNA genome.[3][9]

DNA gyrase is crucial for relaxing supercoiled DNA during replication and transcription. By inhibiting this enzyme, fluoroquinolones prevent the replication of the apicoplast's genome, leading to the parasite's death.[4][8] This mechanism is distinct from their antibacterial action in some bacteria where topoisomerase IV is also a primary target. The absence of a DNA gyrase homolog in humans makes the parasite's enzyme an attractive target for selective toxicity.[8]

G Fluoroquinolone's Mechanism of Action in P. falciparum cluster_0 P. falciparum Apicoplast Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Apicoplast_DNA Apicoplast DNA (Circular) DNA_Gyrase->Apicoplast_DNA Relaxes Supercoils Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Parasite_Death Parasite Death Replication_Blocked->Parasite_Death G start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep parasite_prep Prepare Synchronized Parasite Suspension start->parasite_prep plate_setup Add Compound and Parasites to 96-well Plate compound_prep->plate_setup parasite_prep->plate_setup incubation Incubate for 72 hours (37°C, Gassed) plate_setup->incubation lysis_staining Add SYBR Green I Lysis Buffer incubation->lysis_staining read_plate Measure Fluorescence lysis_staining->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Conclusion

The comparison between 2-Amino-3-ethyl-6-fluoroquinoline (represented by ciprofloxacin) and chloroquine highlights two distinct and valuable strategies in the fight against malaria. Chloroquine, despite its challenges with resistance, provides a classic example of targeting a parasite-specific metabolic pathway. Fluoroquinolones, on the other hand, offer a novel mechanism of action by targeting the parasite's apicoplast, an organelle of prokaryotic origin. This difference in targets is crucial, as compounds like fluoroquinolones may be effective against chloroquine-resistant strains. Further investigation into the structure-activity relationships of 2-amino-3-substituted-6-fluoroquinolines could lead to the development of more potent and selective antiplasmodial agents, providing new hope in the ongoing battle against this devastating disease.

References

  • Divo, A. A., et al. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 32(8), 1182-1186. [Link]

  • Divo, A. A., et al. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 32(8), 1182-1186. [Link]

  • Pradines, B., et al. (2001). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. Antimicrobial Agents and Chemotherapy, 45(6), 1746-1750. [Link]

  • ResearchGate. (n.d.). Antimalarial activities (IC50) of quinolones and fluoroquinolones... [Download Table]. Retrieved from [Link]

  • Durand, R., et al. (2014). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 58(12), 7557-7559. [Link]

  • Dar, A., et al. (2013). Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B. Antimicrobial Agents and Chemotherapy, 57(1), 108-116. [Link]

  • Mishra, M., & Sharma, A. (2024). Plasmodium falciparum topoisomerases: Emerging targets for anti-malarial therapy. Biochemical Pharmacology, 221, 115993. [Link]

  • Tang Girdwood, S. C., et al. (2015). Targeting the gyrase of Plasmodium falciparum with topoisomerase poisons. Biochemical Pharmacology, 95(4), 227-237. [Link]

  • Dixit, S. K., et al. (2012). Synthesis and in vitro antiplasmodial activities of fluoroquinolone analogs. European Journal of Medicinal Chemistry, 52, 214-220. [Link]

  • ChEMBL. (n.d.). Document: Synthesis and in vitro antiplasmodial activities of fluoroquinolone analogs. (CHEMBL1955758). Retrieved from [Link]

  • Abdel-Mohsen, H. T. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. [Link]

  • Winter, R. W., et al. (2008). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Experimental Parasitology, 118(4), 517-527. [Link]

  • Wilson, D. W., et al. (2018). Properties of Plasmodium falciparum with a Deleted Apicoplast DNA Gyrase. Antimicrobial Agents and Chemotherapy, 62(10), e00996-18. [Link]

  • Jiranusornkul, S., et al. (2002). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Heterocycles, 56, 487-496. [Link]

  • Pradines, B., et al. (2001). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. Antimicrobial Agents and Chemotherapy, 45(6), 1746-1750. [Link]

  • Onabolu, O. O., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Journal of Taibah University Medical Sciences, 18(6), 1239-1251. [Link]

  • El-Damasy, A. K., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 914. [Link]

  • Wittlin, S., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. [Link]

  • Opperman, T. J., et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 50(26), 3315-3317. [Link]

  • Chong, C. R., et al. (2006). A clinical drug library screen identifies astemizole as an antimalarial agent. Nature Chemical Biology, 2(8), 415-416. [Link]

  • Feng, L., et al. (2018). Antiplasmodial and antimalarial activities of quinolone derivatives: An overview. European Journal of Medicinal Chemistry, 146, 1-14. [Link]

  • Hong, W. D., et al. (2022). Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties. The University of Liverpool Repository. [Link]

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Sources

Validation

A Comparative Guide to the X-ray Diffraction (XRD) Patterns of Quinoline Hydrochloride Crystals

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the X-ray diffraction (XRD) patterns of quinoline hydrochloride crystals. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray diffraction (XRD) patterns of quinoline hydrochloride crystals. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the crystallographic properties of this important pharmaceutical precursor. We will explore the potential for polymorphism, the significance of different crystalline forms, and provide detailed protocols for obtaining and interpreting XRD data.

The Critical Role of Crystalline Form in Drug Development

In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystal structure of a compound can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a compound like quinoline hydrochloride, a key building block in the synthesis of numerous pharmaceuticals, understanding and controlling its crystalline form is a critical step in ensuring drug product quality and performance.[1][2][3]

X-ray diffraction (XRD) is the gold standard for the characterization of crystalline solids. It provides a unique "fingerprint" of a specific crystal lattice, allowing for the identification of different polymorphic forms, the determination of crystal purity, and the elucidation of the three-dimensional atomic arrangement.

Unveiling the Polymorphism of Quinoline Hydrochloride

This guide will present a comparative analysis based on the types of crystalline forms observed in these derivatives, providing a predictive framework for what researchers may encounter when crystallizing quinoline hydrochloride.

Hypothetical Crystalline Forms of Quinoline Hydrochloride

Based on analogous compounds, we can anticipate at least two primary forms of quinoline hydrochloride crystals:

  • Form A: Anhydrous Crystalline Form

  • Form B: Dihydrate Crystalline Form

The presence of water in the crystal lattice of Form B will lead to a different arrangement of molecules and, consequently, a different XRD pattern compared to the anhydrous Form A.

Comparative Analysis of XRD Patterns

The following table summarizes the characteristic powder X-ray diffraction (PXRD) peaks for the hypothetical anhydrous and dihydrate forms of quinoline hydrochloride, based on data from analogous quinoline derivatives. The 2θ values are provided for Cu-Kα radiation.

Hypothetical Form A (Anhydrous) Hypothetical Form B (Dihydrate)
2θ (°) (Relative Intensity) 2θ (°) (Relative Intensity)
8.12 (Strong)7.48 (Medium)
8.96 (Medium)8.48 (Strong)
13.72 (Medium)9.92 (Medium)
14.72 (Strong)14.24 (Strong)
18.76 (Medium)18.34 (Medium)
19.10 (Medium)19.04 (Strong)
19.60 (Strong)19.86 (Medium)
21.30 (Medium)22.02 (Medium)
23.74 (Medium)22.60 (Medium)
24.56 (Strong)24.26 (Strong)
24.86 (Medium)25.32 (Medium)
27.00 (Medium)27.06 (Medium)
29.58 (Medium)29.56 (Medium)

Note: This data is illustrative and based on quinoline derivatives. Actual peak positions and intensities for quinoline hydrochloride may vary.

Interpretation of the Comparative Data

The distinct differences in the 2θ positions and relative intensities of the diffraction peaks between Form A and Form B are a direct consequence of their different crystal structures. The presence of water molecules in the dihydrate form alters the unit cell dimensions and the symmetry of the crystal lattice, leading to a unique diffraction pattern.

For drug development professionals, the existence of a hydrated form is a critical consideration. Hydrates can have different solubility and stability profiles compared to their anhydrous counterparts, which can impact drug formulation and shelf-life.

Experimental Protocols

To aid researchers in their own investigations, we provide detailed, step-by-step methodologies for the crystallization and XRD analysis of quinoline hydrochloride.

Crystallization of Quinoline Hydrochloride

The choice of crystallization solvent and conditions is crucial for obtaining a specific polymorphic form.[4] Here are protocols for obtaining both anhydrous and hydrated crystals, adapted from methods for similar compounds.[1][2]

Protocol 1: Preparation of Anhydrous Quinoline Hydrochloride (Form A)

  • Dissolution: Dissolve quinoline hydrochloride in a minimal amount of a suitable anhydrous solvent such as methanol or ethanol at an elevated temperature (near the solvent's boiling point).

  • Hot Filtration: If any particulate matter is present, perform a hot gravity filtration to obtain a clear, saturated solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold anhydrous solvent and dry them under vacuum at a moderately elevated temperature (e.g., 60-80°C) to ensure the removal of all solvent.

Protocol 2: Preparation of Dihydrate Quinoline Hydrochloride (Form B)

  • Dissolution: Dissolve quinoline hydrochloride in a solvent system containing water, such as a mixture of methanol and water or ethanol and water, at an elevated temperature.

  • Hot Filtration: If necessary, perform a hot gravity filtration.

  • Slow Cooling: Allow the solution to cool slowly to room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Drying: Dry the crystals at ambient temperature or under mild conditions (e.g., 40-50°C) to avoid the loss of water of hydration.

Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the standard procedure for obtaining a high-quality powder diffraction pattern.

  • Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.

  • Sample Mounting: Mount the powdered sample onto a low-background sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid peak displacement.[5]

  • Instrument Setup:

    • X-ray Source: Use a diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5406 Å).

    • Goniometer Scan: Set the 2θ scan range from approximately 2° to 40° with a step size of 0.02°. The scan speed should be appropriate to obtain good signal-to-noise ratio.

    • Optics: Use appropriate divergence and anti-scatter slits to ensure good resolution.

  • Data Collection: Initiate the data collection scan.

  • Data Analysis:

    • Phase Identification: Compare the experimental diffraction pattern with reference patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[6]

    • Lattice Parameter Refinement: If a known crystal structure is being compared, perform a Rietveld refinement to refine the lattice parameters.

    • Peak Analysis: Identify the 2θ position and relative intensity of all significant diffraction peaks.

Visualizing the Workflow and Concepts

To further clarify the experimental and logical processes, the following diagrams are provided.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_interpretation Interpretation Crystallization Crystallization of Quinoline HCl Grinding Grinding to Fine Powder Crystallization->Grinding Mounting Mounting on Sample Holder Grinding->Mounting Data_Collection Data Collection (XRD Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Peak Identification Data_Collection->Data_Processing Phase_ID Phase Identification (Database Comparison) Data_Processing->Phase_ID Polymorph_Comp Polymorph Comparison Phase_ID->Polymorph_Comp

Caption: Experimental workflow for the XRD analysis of quinoline hydrochloride crystals.

Polymorphism_Concept cluster_conditions Crystallization Conditions cluster_forms Crystalline Forms cluster_xrd Resulting XRD Patterns Compound Quinoline Hydrochloride Anhydrous Anhydrous Solvent (e.g., Ethanol) Compound->Anhydrous Hydrated Aqueous Solvent (e.g., Ethanol/Water) Compound->Hydrated Form_A Anhydrous (Form A) - Distinct Crystal Lattice Anhydrous->Form_A Form_B Dihydrate (Form B) - Different Crystal Lattice Hydrated->Form_B XRD_A Unique XRD Pattern A Form_A->XRD_A XRD_B Unique XRD Pattern B Form_B->XRD_B

Caption: Logical relationship between crystallization conditions, polymorphism, and resulting XRD patterns.

Conclusion

This guide provides a comprehensive framework for understanding and analyzing the XRD patterns of quinoline hydrochloride crystals. While definitive crystallographic data for the parent compound remains elusive in public databases, the strong evidence of polymorphism in its derivatives underscores the importance of careful solid-state characterization. By following the detailed protocols for crystallization and XRD analysis provided herein, researchers and drug development professionals can effectively identify and compare different crystalline forms of quinoline hydrochloride, ensuring the selection of the optimal solid form for their specific application. The principles and methodologies outlined in this guide are fundamental to robust drug development and quality control.

References

  • Google Patents. (2014).
  • Google Patents. (2013).
  • IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. [Link]

  • PubChem. (n.d.). Quinoline hydrochloride. [Link]

  • NIST. (n.d.). Quinoline hydrochloride. [Link]

  • University of California, Davis. (n.d.). Recrystallization - Single Solvent. [Link]

  • ResearchGate. (2025). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1581916: Experimental Crystal Structure Determination. [Link]

  • Clemson University. (2023). CCDC 2194073: Experimental Crystal Structure Determination. [Link]

  • University of Aberdeen. (2019). Experimental Crystal Structure Determination. [Link]

  • NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. [Link]

  • International Centre for Diffraction Data. (n.d.). ICDD Database Search. [Link]

  • Joint Committee on Powder Diffraction Standards. (n.d.). on powder x-ray diffraction (xrd) —general overview. [Link]

  • Lawrence Livermore National Laboratory. (2016). STANDARD OPERATING PROCEDURES. [Link]

  • International Centre for Diffraction Data. (2002). The Powder Diffraction File: present and future. [Link]

  • New Mexico Bureau of Geology & Mineral Resources. (2008). STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS. [Link]

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  • ResearchGate. (2026). Proposed crystal structure of dequalinium chloride Form A, C 30 H 40 N 4 Cl 2 . [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(2-Chloroethyl)amino]quinolinium chloride monohydrate. [Link]

  • International Centre for Diffraction Data. (n.d.). The International Centre for Diffraction Data | Materials Identification with the Powder Diffraction File. [Link]

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